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  • Product: 5-(Aminomethyl)-2-bromophenol
  • CAS: 916304-26-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Aminomethyl)-2-bromophenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Aminomethyl)-2-bromophenol is a substituted phenolic compound of significant interest in medicinal chemistry and synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-bromophenol is a substituted phenolic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional architecture, featuring a nucleophilic aminomethyl group, an acidic phenolic hydroxyl group, and a reactive bromine atom on the aromatic ring, makes it a versatile building block for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and potential applications of 5-(Aminomethyl)-2-bromophenol, with a focus on its utility in drug development.

Core Chemical Properties

While extensive experimental data for 5-(Aminomethyl)-2-bromophenol is not widely published, its fundamental properties can be derived from its structure and data available for its hydrochloride salt.

PropertyValueSource
Chemical Name 5-(Aminomethyl)-2-bromophenol-
Synonyms 3-(Aminomethyl)-4-bromophenol-
CAS Number 916213-66-6 (for hydrochloride salt)-
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [2]
Monoisotopic Mass 200.97893 Da[1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solventsInferred

Predicted Mass Spectrometry Data for the Free Base:

Adductm/z
[M+H]⁺201.98621
[M+Na]⁺223.96815
[M-H]⁻199.97165

Data predicted using computational models.[1]

Chemical Structure:

Caption: 2D structure of 5-(Aminomethyl)-2-bromophenol.

Synthesis and Purification

Proposed Synthetic Pathway:

G Start 3-Aminophenol Intermediate1 N-(3-Hydroxyphenyl)acetamide Start->Intermediate1 Acetic anhydride, Pyridine Intermediate2 N-(4-Bromo-3-hydroxyphenyl)acetamide Intermediate1->Intermediate2 N-Bromosuccinimide, Acetonitrile Intermediate3 N-(4-Bromo-3-hydroxyphenyl)formamide Intermediate2->Intermediate3 1. LiAlH₄ 2. Ethyl formate Target 5-(Aminomethyl)-2-bromophenol Intermediate3->Target LiAlH₄, THF

Caption: Proposed synthetic workflow for 5-(Aminomethyl)-2-bromophenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of 3-Aminophenol

  • To a stirred solution of 3-aminophenol in pyridine at 0 °C, add acetic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(3-hydroxyphenyl)acetamide.

Causality: The acetylation of the amino group is a crucial protection step. It deactivates the amino group towards the subsequent electrophilic bromination, preventing the formation of unwanted side products and directing the bromination to the desired position on the aromatic ring.

Step 2: Bromination of N-(3-Hydroxyphenyl)acetamide

  • Dissolve N-(3-hydroxyphenyl)acetamide in acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography to yield N-(4-bromo-3-hydroxyphenyl)acetamide.

Causality: The hydroxyl group is a strongly activating, ortho-, para-directing group. With the para position occupied by the acetylamino group, bromination is directed to the ortho position relative to the hydroxyl group.

Step 3: Reduction and Formylation

  • To a suspension of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0 °C, add the N-(4-bromo-3-hydroxyphenyl)acetamide in THF dropwise.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate.

  • Dissolve the crude amine in ethyl formate and reflux for 4-6 hours.

  • Remove the excess ethyl formate under reduced pressure to obtain N-(4-bromo-3-hydroxyphenyl)formamide.

Causality: The amide is reduced to the corresponding amine. Subsequent formylation provides a suitable intermediate for the final reduction to the aminomethyl group.

Step 4: Reduction to 5-(Aminomethyl)-2-bromophenol

  • Add the N-(4-bromo-3-hydroxyphenyl)formamide in THF dropwise to a suspension of LiAlH₄ in dry THF at 0 °C.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool and quench the reaction as described in Step 3.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Causality: The formamide is reduced to the desired primary aminomethyl group, yielding the target molecule.

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-(Aminomethyl)-2-bromophenol is governed by the interplay of its three functional groups: the phenolic hydroxyl, the primary aminomethyl, and the aryl bromide.

Reactivity of the Phenolic Hydroxyl Group:

  • Acidity: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. The electron-withdrawing nature of the bromine atom ortho to the hydroxyl group is expected to increase its acidity compared to phenol itself.[3]

  • O-Alkylation and O-Acylation: The phenoxide is a potent nucleophile and can readily undergo Williamson ether synthesis with alkyl halides or acylation with acid chlorides and anhydrides.

Reactivity of the Aminomethyl Group:

  • Basicity and Nucleophilicity: The primary amine is basic and nucleophilic. It will react with acids to form ammonium salts and can participate in nucleophilic substitution and addition reactions.[4]

  • N-Alkylation and N-Acylation: The amine can be alkylated with alkyl halides or reductively aminated with aldehydes and ketones. It can also be acylated to form amides.[4]

Reactivity of the Aryl Bromide:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom is a good leaving group in SNAr reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups. However, in this case, the ring is activated by the hydroxyl and aminomethyl groups, making SNAr less favorable.[5]

  • Cross-Coupling Reactions: The aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position, making it a key site for molecular diversification in drug discovery.

Illustrative Reaction Pathway: Suzuki Coupling

G Reactant 5-(Aminomethyl)-2-bromophenol Product 5-(Aminomethyl)-2-arylphenol Reactant->Product Arylboronic acid, Pd catalyst, Base

Caption: Suzuki cross-coupling of 5-(Aminomethyl)-2-bromophenol.

This reaction is a powerful tool for creating C-C bonds and is widely used in the synthesis of complex pharmaceutical compounds. The choice of palladium catalyst and base is critical for achieving high yields and selectivity.

Applications in Drug Development

The structural motifs present in 5-(Aminomethyl)-2-bromophenol are found in numerous biologically active compounds. This makes it a valuable scaffold for the development of new therapeutic agents.

  • Scaffold for Combinatorial Chemistry: The trifunctional nature of the molecule allows for the systematic modification at three distinct points, making it an ideal starting point for the generation of compound libraries for high-throughput screening.

  • Antimicrobial and Antiviral Agents: Bromophenols are known to exhibit a range of biological activities, including antimicrobial and antiviral properties.[6]

  • Enzyme Inhibitors: The aminophenol core is a key feature in many enzyme inhibitors. For example, derivatives of bromophenols have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's disease.[7]

  • Neurological and Metabolic Disorders: The aminomethylphenol substructure is present in compounds with activity in the central nervous system and in the treatment of metabolic diseases.[6]

  • "Heavy Atom" Effect in Drug Design: The introduction of a bromine atom can favorably influence a drug's pharmacokinetic properties and can be used to enhance the efficacy of photodynamic therapy and radiosensitization.[8]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the amine and hydroxyl protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), the N-H stretch of the primary amine (~3300-3500 cm⁻¹), the C-N stretch (~1020-1250 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).[9][10]

Safety and Handling

The hydrochloride salt of 5-(aminomethyl)-2-bromophenol is classified as harmful if swallowed and causes skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

5-(Aminomethyl)-2-bromophenol is a chemical entity with significant potential as a versatile building block in the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of reactive functional groups allows for a wide range of chemical modifications, enabling the exploration of diverse chemical spaces. While detailed experimental data on the free base is limited, this guide provides a solid foundation of its core properties, a plausible synthetic strategy, and an overview of its potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

Sources

Exploratory

5-(Aminomethyl)-2-bromophenol CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 5-(Aminomethyl)-2-bromophenol, a critical intermediate in medicinal chemistry. Optimized Scaffolds for Medicinal Chemistry & Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-(Aminomethyl)-2-bromophenol, a critical intermediate in medicinal chemistry.

Optimized Scaffolds for Medicinal Chemistry & Drug Discovery[1]

Executive Summary & Chemical Identity[1][2][3]

5-(Aminomethyl)-2-bromophenol (also known as 3-Hydroxy-4-bromobenzylamine ) is a high-value bifunctional building block used extensively in fragment-based drug discovery (FBDD).[1] Its unique substitution pattern—featuring a phenolic hydroxyl, an aryl bromide, and a primary benzylic amine—provides three distinct vectors for chemical diversification.[1] This "tri-vector" capability makes it an ideal scaffold for constructing PROTAC linkers, kinase inhibitors, and GPCR ligands.[1]

Chemical Identifiers & Physicochemical Properties[1][2]
PropertyData
IUPAC Name 5-(Aminomethyl)-2-bromophenol
Alternative Name 3-Hydroxy-4-bromobenzylamine
CAS Number (HCl Salt) 916213-66-6
CAS Number (Free Base) Not widely listed; refer to salt form
Precursor CAS 20035-32-9 (3-Hydroxy-4-bromobenzaldehyde)
Molecular Formula C₇H₈BrNO (Free Base)
Molecular Weight 202.05 g/mol (Free Base)
SMILES NCc1cc(O)c(Br)cc1
Appearance Off-white to beige solid (HCl salt)
Solubility Soluble in DMSO, MeOH, Water (Salt form)
pKa (Predicted) Phenol ~9.5; Amine ~9.0

Synthetic Routes & Process Chemistry

The synthesis of 5-(Aminomethyl)-2-bromophenol presents a regioselectivity challenge. Direct bromination of 3-hydroxybenzylamine is difficult due to the activating nature of both the hydroxyl and amine groups, which can lead to poly-bromination.[1]

The industry-standard approach utilizes 3-hydroxybenzaldehyde as the starting material.[1] The aldehyde group directs bromination to the specific position required, followed by a reductive amination step to install the amine.[1]

Validated Synthetic Pathway

The following Graphviz diagram illustrates the two-step synthesis starting from 3-hydroxybenzaldehyde.

SynthesisPath Start 3-Hydroxybenzaldehyde (CAS 100-83-4) Inter 4-Bromo-3-hydroxybenzaldehyde (CAS 20035-32-9) Start->Inter Step 1: Bromination (Br2, AcOH, NaOAc) Product 5-(Aminomethyl)-2-bromophenol (Target) Inter->Product Step 2: Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Regioselective synthesis of 5-(Aminomethyl)-2-bromophenol via aldehyde intermediate.[1]

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 4-bromo-3-hydroxybenzaldehyde (CAS 20035-32-9).[1][2][3][4] Note: The aldehyde directs the bromine to the position ortho to the hydroxyl group but para to the aldehyde is blocked? No, the regiochemistry is driven by the strong ortho/para directing OH group.[1] The position ortho to OH and para to CHO is sterically accessible and electronically favored.[1]

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)[1]

  • Bromine (Br₂) (1.05 eq)[1]

  • Acetic Acid (AcOH) (Solvent)[1]

  • Sodium Acetate (NaOAc) (Buffer)[1]

Protocol:

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in glacial acetic acid (100 mL) containing NaOAc (12.3 g, 150 mmol).

  • Addition: Cool the solution to 0–5°C. Add a solution of bromine (16.8 g, 105 mmol) in AcOH (20 mL) dropwise over 60 minutes. Maintain temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1]

  • Quench: Pour the reaction mixture into ice water (500 mL) containing sodium bisulfite (to quench excess Br₂).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL).[1]

  • Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

    • Yield Expectation: 75–85%.[1]

    • Identity Check: ¹H NMR should show para-coupling or specific substitution pattern (d, J=8Hz for H-5/H-6).[1]

Step 2: Reductive Amination

Objective: Convert the aldehyde to the primary amine.[1]

Reagents:

  • 4-Bromo-3-hydroxybenzaldehyde (from Step 1)[1][5][4]

  • Ammonium Acetate (NH₄OAc) (10 eq)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Methanol (MeOH)[1]

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (10 mmol) in dry MeOH (50 mL). Add NH₄OAc (100 mmol). Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Carefully add NaBH₃CN (15 mmol) in portions.

    • Caution: HCN generation is possible; ensure proper venting and use a scrubber.[1]

  • Stirring: Allow to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Acidify with 1N HCl to pH < 2 (to decompose borate complexes and protonate the amine). Stir for 30 minutes.

  • Extraction: Extract with Ethyl Acetate to remove unreacted non-basic impurities (discard organic layer).[1]

  • Basification: Adjust the aqueous layer to pH > 10 using NaOH.

  • Final Isolation: Extract the product (free base) into DCM or EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Recommended): Dissolve the residue in minimal Ethanol and add 4M HCl in Dioxane. Filter the precipitate to obtain 5-(Aminomethyl)-2-bromophenol hydrochloride .[1]

Applications in Medicinal Chemistry

This scaffold is a "privileged structure" because it allows for orthogonal functionalization.[1]

Functional GroupChemical UtilityDrug Discovery Application
Aryl Bromide Suzuki/Buchwald CouplingsExtension of the core scaffold; biaryl formation.[1]
Primary Amine Amide Coupling / Reductive AminationAttachment of solubilizing tails or warheads.[1]
Phenolic -OH Etherification / EsterificationTuning lipophilicity (LogD); prodrug formation.[1]
Scaffold Utilization Workflow

Applications Core 5-(Aminomethyl)-2-bromophenol Scaffold Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Path1 Br Site Path2 Amide Coupling (R-COOH, HATU) Core->Path2 NH2 Site Path3 O-Alkylation (R-X, K2CO3) Core->Path3 OH Site Result1 Biaryl Kinase Inhibitors Path1->Result1 Result2 PROTAC Linker Attachment Path2->Result2 Result3 Lipophilic Ether Analogs Path3->Result3

Figure 2: Divergent synthesis strategies utilizing the tri-functional scaffold.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][4]

Handling Protocols:

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store under nitrogen or argon in a desiccator at 2–8°C.

  • Corrosivity: Benzylamines can be corrosive to mucous membranes.[1] Always handle in a fume hood.[1]

  • Cyanide Safety: During the synthesis (Step 2), if using NaBH₃CN, ensure all waste streams are treated with bleach (sodium hypochlorite) to neutralize cyanide residues before disposal.[1]

References

  • ChemSrc. (2025).[1] 5-(Aminomethyl)-2-bromophenol hydrochloride CAS 916213-66-6 Details. Retrieved from [Link]

  • PubChem. (2025).[1][4] 4-Bromo-3-hydroxybenzaldehyde (Precursor) Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Reductive Amination Techniques and Protocols. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-(Aminomethyl)-2-bromophenol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility of 5-(Aminomethyl)-2-bromophenol, a critical physicochemical property for its application in r...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-(Aminomethyl)-2-bromophenol, a critical physicochemical property for its application in research and drug development. While specific experimental solubility data for this compound is not extensively published, this guide offers a robust framework for understanding, predicting, and experimentally determining its solubility profile in various solvents. By leveraging established principles of physical chemistry and providing detailed, field-proven experimental protocols, this document serves as an essential resource for scientists working with this and structurally related molecules. The guide emphasizes the causality behind experimental choices and equips researchers with the necessary tools to generate reliable and reproducible solubility data, a cornerstone of successful drug discovery and development.

Introduction to 5-(Aminomethyl)-2-bromophenol: A Molecule of Interest

5-(Aminomethyl)-2-bromophenol is a substituted phenol derivative incorporating a reactive aminomethyl group and a bromine atom. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of both a hydrogen bond donor/acceptor (hydroxyl and amino groups) and a lipophilic bromine atom imparts a distinct amphiphilic character to the molecule, suggesting a complex solubility profile that is highly dependent on the nature of the solvent.

A thorough understanding of the solubility of 5-(Aminomethyl)-2-bromophenol is paramount for its effective utilization. In drug development, solubility is a key determinant of a compound's bioavailability, formulation feasibility, and overall developability.[1][2] Poor solubility can lead to erratic absorption, hinder the generation of reliable in vitro assay data, and pose significant challenges during formulation.[1] Therefore, a detailed investigation of its solubility is not merely a perfunctory exercise but a critical step in de-risking its progression as a potential drug candidate or a key intermediate.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of the functional groups present in 5-(Aminomethyl)-2-bromophenol allows for a reasoned prediction of its solubility behavior.

  • Molecular Structure:

    • Phenolic Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water, ethanol, and methanol.

    • Aminomethyl Group (-CH₂NH₂): The primary amine is also polar and a hydrogen bond donor and acceptor. It is basic and will be protonated at acidic pH, significantly increasing aqueous solubility.

    • Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. However, it also adds to the molecular size and lipophilicity, which can enhance solubility in non-polar organic solvents.

    • Aromatic Ring: The benzene ring is non-polar and contributes to the lipophilic character of the molecule.

  • This dual acidic and basic nature means:

    • In acidic solutions (pH < pKa of the amine): The amino group will be protonated (-CH₂NH₃⁺), forming a salt that is expected to be highly soluble in water.[3]

    • In neutral solutions (pH between the pKa of the amine and the phenol): The molecule will exist predominantly in its neutral or zwitterionic form, which is expected to have the lowest aqueous solubility.[3]

    • In basic solutions (pH > pKa of the phenol): The phenolic hydroxyl group will be deprotonated (-O⁻), forming a phenoxide salt that is also expected to have high water solubility.[3]

  • Predicted Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions with the hydroxyl and amino groups.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated as these solvents can accept hydrogen bonds and have high polarity to solvate the molecule.

    • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the dominant polar nature of the hydroxyl and amino groups.

Experimental Determination of Solubility: A Practical Guide

Given the lack of published data, experimental determination of solubility is essential. The two primary methods for assessing solubility are the kinetic and thermodynamic approaches.[4]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput method typically used in the early stages of drug discovery for screening large numbers of compounds.[5][6] It measures the concentration at which a compound precipitates from a supersaturated solution, usually created by diluting a DMSO stock solution into an aqueous buffer.[5][7] While rapid and requiring minimal compound, the results can be influenced by the experimental conditions and may not represent true equilibrium solubility.[6][8]

  • Thermodynamic Solubility: This method determines the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[1][4] It is typically performed later in the drug development process when a more accurate understanding of the compound's intrinsic solubility is required for formulation and biopharmaceutical classification.[5] The most common method for determining thermodynamic solubility is the shake-flask method.[8][9]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the equilibrium solubility of 5-(Aminomethyl)-2-bromophenol in a given solvent at a specific temperature.

Materials:

  • 5-(Aminomethyl)-2-bromophenol (solid, crystalline form preferred)

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-(Aminomethyl)-2-bromophenol to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Equilibrate for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[8]

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining undissolved solid, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a syringe filter. Filtration is a common method, but it's crucial to consider potential adsorption of the compound to the filter material.[8] Pre-rinsing the filter with a small amount of the saturated solution can mitigate this.[8]

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of 5-(Aminomethyl)-2-bromophenol in the diluted sample using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of 5-(Aminomethyl)-2-bromophenol of known concentrations.

  • Data Analysis:

    • Calculate the concentration of the compound in the undiluted supernatant using the calibration curve and the dilution factor.

    • The resulting concentration is the thermodynamic solubility of 5-(Aminomethyl)-2-bromophenol in the tested solvent at the specified temperature.

    • The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantification cluster_result Data Analysis A Add excess solid to solvent B Seal vial A->B C Equilibrate on shaker (24-48h) B->C D Withdraw supernatant C->D E Centrifuge or Filter D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G I Calculate solubility G->I H Prepare calibration curve H->I

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol is suitable for rapid screening and requires smaller amounts of the compound.

Objective: To determine the kinetic solubility of 5-(Aminomethyl)-2-bromophenol in an aqueous buffer.

Materials:

  • 5-(Aminomethyl)-2-bromophenol stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Microplate nephelometer or turbidimeter[2][10]

  • Multichannel pipette or automated liquid handler

Procedure:

  • Preparation of Dilution Series:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution of 5-(Aminomethyl)-2-bromophenol to the first well to create a supersaturated solution, which will likely show precipitation.

    • Perform a serial dilution across the plate.[2]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation to stabilize.

  • Measurement:

    • Measure the turbidity or light scattering of each well using a nephelometer.[2][10]

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline (buffer with DMSO). This is the point where the compound is no longer fully dissolved.

Workflow for Kinetic Solubility Determination

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Measurement & Analysis A Add buffer to 96-well plate B Add DMSO stock to first well A->B C Perform serial dilutions B->C D Incubate at RT (1-2h) C->D E Measure turbidity by nephelometry D->E F Determine concentration at precipitation point E->F

Sources

Exploratory

Technical Guide: Stability Profiling &amp; Storage Protocols for 5-(Aminomethyl)-2-bromophenol

This guide outlines the technical specifications, stability mechanisms, and storage protocols for 5-(Aminomethyl)-2-bromophenol (typically supplied as the Hydrochloride salt, CAS 916213-66-6). It is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, stability mechanisms, and storage protocols for 5-(Aminomethyl)-2-bromophenol (typically supplied as the Hydrochloride salt, CAS 916213-66-6). It is designed for researchers requiring high-integrity starting materials for medicinal chemistry or chemical biology applications.

Executive Summary: Quick Reference Specifications

ParameterSpecification
Compound Name 5-(Aminomethyl)-2-bromophenol (Hydrochloride)
CAS Number 916213-66-6 (HCl salt)
Molecular Weight 202.05 g/mol (Free Base) / 238.51 g/mol (HCl Salt)
Primary Hazard Skin/Eye Irritant (H315, H319); Hygroscopic; Light Sensitive
Storage Temp Long-term: -20°C ± 5°C Short-term: 2–8°C
Atmosphere Inert Gas (Argon or Nitrogen) required
Container Amber glass vial with PTFE-lined cap; Parafilm sealed
Shelf Life 12 months (under optimal conditions)

Physicochemical Vulnerability Analysis

To maintain the integrity of 5-(Aminomethyl)-2-bromophenol, one must understand the "Triad of Instability" inherent in its structure. This molecule contains three reactive functional groups that can lead to rapid degradation if not managed.

A. The Phenolic Oxidation Pathway

The phenol group at position 1 is electron-rich and susceptible to oxidation, particularly in the presence of moisture and basic conditions.

  • Mechanism: Proton abstraction leads to a phenoxide ion, which readily oxidizes to form quinone intermediates.

  • Visual Indicator: The white crystalline powder turns pink, then brown/black upon oxidation.

B. The Benzylamine Instability (Carbonation)

The primary amine at position 5 is a "benzylamine" type.

  • Mechanism: In its free base form, this amine is highly nucleophilic and will rapidly react with atmospheric CO₂ to form carbamates (white crust).

  • Salt Stabilization: This is why the compound is almost exclusively stored as the Hydrochloride (HCl) salt . The protonated amine (

    
    ) is resistant to oxidation and CO₂ absorption. Do not convert to free base until immediately prior to use. 
    
C. The Aryl Bromide Photolysis

The bromine atom at position 2 renders the ring sensitive to UV light.

  • Mechanism: Homolytic cleavage of the C-Br bond can occur under UV exposure, generating aryl radicals that lead to polymerization or debromination.

  • Protocol: Strict exclusion of light (amber vials, foil wrap) is non-negotiable.

Visualization: Degradation Pathways[2][3][4][5]

The following diagram illustrates the potential breakdown of the molecule if storage protocols are violated.

G cluster_0 Critical Degradation Vectors Compound 5-(Aminomethyl)-2-bromophenol (Intact HCl Salt) FreeBase Free Base Form (Reactive) Compound->FreeBase Neutralization (pH > 8) Radical Debrominated Byproducts Compound->Radical + UV Light (Photolysis) Quinone Quinone Methide / Polymer Aggregates (Brown/Black) FreeBase->Quinone + O2 (Oxidation) Carbamate Carbamate Salt (White Crust) FreeBase->Carbamate + CO2 (Air Exposure)

Caption: Figure 1. Mechanistic degradation pathways showing oxidation, carbonation, and photolysis risks.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)
  • Preparation: Ensure the compound is dry. If the container has been opened in humid air, dry under high vacuum (0.1 mbar) for 2 hours before resealing.

  • Inerting: Flush the headspace of the vial with dry Argon (preferred over Nitrogen due to density) for 30 seconds.

  • Sealing: Cap tightly with a PTFE-lined lid. Wrap the cap junction with Parafilm M® to prevent oxygen diffusion.

  • Environment: Place the vial inside a secondary container (e.g., a sealed jar with desiccant packets) and store at -20°C .

Protocol B: Handling & Weighing
  • Temperature Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating hydrolysis and clumping.

  • Weighing: Weigh quickly. If precise stoichiometry is critical, weigh by difference using a capped weighing boat to minimize air exposure.

Protocol C: Solution Stability
  • Solvent Choice:

    • DMSO/DMF: Stable for 24-48 hours if kept dry and dark.

    • Water/Buffer: Unstable. The phenolic proton is acidic; in buffered solutions (pH > 7), oxidation accelerates rapidly. Prepare aqueous solutions immediately before use .

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles of solutions. Aliquot stock solutions (e.g., 100 mM in DMSO) into single-use vials.

Quality Control & Degradation Forensics

Before using valuable reagents in a synthesis, validate the purity of 5-(Aminomethyl)-2-bromophenol.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Pink hue (early oxidation), brown sticky clumps (advanced oxidation/hygroscopicity), or white crust on the rim (carbonate formation).

Analytical Verification (1H NMR)

Run a standard proton NMR in DMSO-d6.

  • Check 1 (Aromatic Region): Look for sharp doublets/singlets corresponding to the 1,2,5-substitution pattern. Broadening indicates radical polymerization.

  • Check 2 (Amine Protons): The

    
     protons should appear as a broad singlet around 8.0–8.5 ppm. Disappearance or shift suggests deprotonation.
    
  • Check 3 (Water Peak): A large water peak in DMSO suggests the salt has absorbed moisture, affecting molecular weight calculations.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 916213-66-6. Retrieved from [Link]

  • ChemSrc. (2024). 5-(Aminomethyl)-2-bromophenol hydrochloride MSDS. Retrieved from [Link]

Foundational

An In-depth Technical Guide to 5-(Aminomethyl)-2-bromophenol: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

Abstract 5-(Aminomethyl)-2-bromophenol is a substituted aminophenol that, while not extensively documented in historical literature, represents a valuable scaffold for medicinal chemistry and drug discovery. Its trifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Aminomethyl)-2-bromophenol is a substituted aminophenol that, while not extensively documented in historical literature, represents a valuable scaffold for medicinal chemistry and drug discovery. Its trifunctionalized aromatic core, featuring a hydroxyl group, a bromine atom, and an aminomethyl moiety, offers a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a plausible synthetic route to 5-(Aminomethyl)-2-bromophenol, its predicted analytical characterization, and a discussion of its potential applications based on the well-established biological activities of the broader classes of aminophenol and bromophenol compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

While specific historical records detailing the initial discovery of 5-(Aminomethyl)-2-bromophenol are scarce, its chemical structure places it at the intersection of two important classes of organic compounds: aminophenols and bromophenols. Aminophenols are foundational in the pharmaceutical industry, most notably as precursors to widely used analgesics and antipyretics like paracetamol.[1][2][3] Bromophenols, on the other hand, are significant secondary metabolites found in marine algae and have been shown to possess a wide range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[4][5][6] The combination of these structural motifs in 5-(Aminomethyl)-2-bromophenol suggests its potential as a versatile building block for the synthesis of novel, biologically active molecules.[7]

This guide will therefore focus on the practical aspects of this compound, including a proposed, robust synthetic pathway and its detailed characterization, to empower researchers in their exploration of its therapeutic potential.

Proposed Synthesis of 5-(Aminomethyl)-2-bromophenol

A logical and efficient synthetic route to 5-(Aminomethyl)-2-bromophenol can be envisioned in a three-step process starting from the commercially available 3-hydroxybenzaldehyde. This pathway involves the regioselective bromination of the aromatic ring, followed by the reductive amination of the aldehyde functionality.

Synthetic_Pathway 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->2-Bromo-5-hydroxybenzaldehyde Bromination (Br₂, Chloroform) 5-(Aminomethyl)-2-bromophenol 5-(Aminomethyl)-2-bromophenol 2-Bromo-5-hydroxybenzaldehyde->5-(Aminomethyl)-2-bromophenol Reductive Amination (NH₄OAc, NaBH₃CN, Methanol)

Caption: Proposed synthetic pathway for 5-(Aminomethyl)-2-bromophenol.

Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

The initial step involves the regioselective bromination of 3-hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-director, and the aldehyde is a meta-director. The ortho-position to the hydroxyl group is activated, leading to the desired product.

Experimental Protocol:

  • Suspend 3-hydroxybenzaldehyde (0.041 mol) in 140 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add bromine (0.087 mol) to the suspension at room temperature.

  • Stir the mixture for 6 days at room temperature.[8]

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from dilute acetic acid to yield 2-Bromo-5-hydroxybenzaldehyde as a white crystalline solid.[8]

Causality: The use of a non-polar solvent like chloroform facilitates the electrophilic aromatic substitution by bromine. The extended reaction time ensures good conversion.

Step 2: Synthesis of 5-(Aminomethyl)-2-bromophenol via Reductive Amination

Reductive amination is a highly effective method for converting aldehydes and ketones into amines.[9][10][11] In this step, 2-Bromo-5-hydroxybenzaldehyde is converted to the target primary amine using an ammonia source and a mild reducing agent.

Experimental Protocol:

  • To a solution of 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to ~10 with 1 M NaOH.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(Aminomethyl)-2-bromophenol.

Causality: Ammonium acetate serves as the ammonia source for the formation of the intermediate imine. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.[12]

Analytical Characterization

The structural confirmation of 5-(Aminomethyl)-2-bromophenol would rely on a combination of spectroscopic techniques. The following table summarizes the predicted data based on its structure and data from analogous compounds.[13][14][15][16]

Technique Predicted Observations
¹H NMR Aromatic protons would appear as distinct signals in the 6.5-7.5 ppm region. The benzylic protons of the aminomethyl group would likely appear as a singlet around 3.8-4.2 ppm. The phenolic and amine protons would be broad singlets, with their chemical shifts dependent on the solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the 110-160 ppm range. The benzylic carbon of the aminomethyl group would be expected around 45-55 ppm.
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretch (a doublet for the primary amine, ~3300-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Potential Applications in Drug Discovery

The structural motifs within 5-(Aminomethyl)-2-bromophenol suggest its utility as a scaffold in the development of various therapeutic agents.[7]

Drug_Discovery_Workflow Start Start Scaffold 5-(Aminomethyl)-2-bromophenol Start->Scaffold Library_Synthesis Combinatorial Library Synthesis Scaffold->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: A generalized workflow for the application of 5-(Aminomethyl)-2-bromophenol in drug discovery.

  • Analgesic and Anti-inflammatory Agents: The aminophenol core is a well-established pharmacophore in analgesics.[1][3] Modifications of the aminomethyl and hydroxyl groups could lead to novel non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Anticancer Agents: Bromophenol derivatives have demonstrated anticancer activity.[4] The aminomethyl group provides a handle for further derivatization to improve potency and selectivity against various cancer cell lines.[7]

  • Antibacterial Agents: Both aminophenol and bromophenol derivatives have been reported to possess antibacterial properties.[7][17] This scaffold could be used to develop new antibiotics to combat drug-resistant bacteria.

  • CNS-Active Agents: The aminophenol scaffold is present in compounds with activity in the central nervous system.[7] Derivatives of 5-(Aminomethyl)-2-bromophenol could be explored for applications in neurodegenerative diseases or psychiatric disorders.

  • Enzyme Inhibitors: Bromophenols have shown inhibitory activity against enzymes such as cholinesterases, which are relevant in the treatment of Alzheimer's disease.[18]

Conclusion

5-(Aminomethyl)-2-bromophenol is a promising, yet under-explored, chemical entity with significant potential in medicinal chemistry. This guide has provided a robust, scientifically-grounded framework for its synthesis and characterization, drawing upon established chemical principles and data from related compounds. The versatile nature of its functional groups makes it an attractive starting point for the development of diverse libraries of compounds for biological screening. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into the therapeutic potential of this and related molecules.

References

  • Axenov, K., & Axelrod, B. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S. Patent No. 8,329,948 B2. Washington, DC: U.S. Patent and Trademark Office.
  • CN104693014A. (2015). Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
  • Bayrak, Ç., Özden, E. M. Ü., Rezaei, M., Menzek, A., Şahin, E., & Köksal, Z. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 20(8), e202300469. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2024, January 24). 2-Aminophenol: A Cornerstone in Pharmaceutical Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, October 14). Reductive Amination. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Li, X., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(15), 4475. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of amino alkyl Phenols Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2004). ortho-Formylation of phenols. Organic Syntheses, 80, 153. Retrieved from [Link]

  • Csendes, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6598. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 6(3), 1573-1585. Retrieved from [Link]

  • Coriani, S., et al. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 27(19), 6241. Retrieved from [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292. Retrieved from [Link]

  • Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Naturally occurring bromophenol derivatives with potent antioxidant.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Sunresin Life Sciences. (n.d.). Seplife® Aminomethyl (AM) Resin. Retrieved from [Link]

Sources

Exploratory

5-(Aminomethyl)-2-bromophenol molecular weight and formula.

The following technical guide details the physicochemical profile, synthesis, and application of 5-(Aminomethyl)-2-bromophenol , a critical halogenated scaffold in medicinal chemistry. [1][2] Part 1: Chemical Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 5-(Aminomethyl)-2-bromophenol , a critical halogenated scaffold in medicinal chemistry.

[1][2]

Part 1: Chemical Identity & Physicochemical Profile[2]

5-(Aminomethyl)-2-bromophenol is a bifunctional aromatic building block characterized by a phenol core substituted with a bromine atom at the ortho position and an aminomethyl group at the meta position (relative to the hydroxyl).[1] This specific substitution pattern renders it a high-value "fragment" for Fragment-Based Drug Discovery (FBDD), offering three distinct vectors for chemical elaboration: the hydroxyl group (nucleophilic), the amine (nucleophilic/basic), and the aryl bromide (electrophilic/cross-coupling partner).[1]

Core Data Table[2]
PropertyValueNotes
IUPAC Name 5-(Aminomethyl)-2-bromophenol
Common Synonyms 3-Hydroxy-4-bromobenzylamine; 2-Bromo-5-aminomethylphenolNote: Numbering depends on priority rules; phenol OH=1.[1]
CAS Number 916213-66-6 (Hydrochloride salt)Free base is often generated in situ.[1]
Molecular Formula

Molecular Weight 202.05 g/mol (Free Base)238.51 g/mol (HCl Salt)Monoisotopic Mass: 200.98 Da (

)
SMILES NC1=CC(O)=C(Br)C=C1
LogP (Predicted) ~1.12Lipophilic enough for membrane permeability; polar enough for solubility.[1][2]
pKa (Predicted) Phenol: ~8.5Amine: ~9.5Zwitterionic character at neutral pH.[1]
Structural Analysis

The molecule's geometry is defined by the 1,2,4-substitution pattern on the benzene ring.[1]

  • Position 1 (-OH): Acts as a hydrogen bond donor/acceptor and an ortho/para director for further electrophilic aromatic substitution.[1]

  • Position 2 (-Br): Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or aryl-amine motifs.[1]

  • Position 5 (-CH

    
    NH
    
    
    
    ):
    A primary benzylic amine that serves as a flexible linker or a key interaction point (cationic
    
    
    interactions) in kinase hinge binding.[1]

Part 2: Synthetic Methodology

The synthesis of 5-(aminomethyl)-2-bromophenol requires regiochemical precision to ensure the bromine and aminomethyl groups are para to each other, while the hydroxyl is ortho to the bromine.[1] The most robust route utilizes 4-bromo-3-hydroxybenzaldehyde as the defining precursor.[1]

Protocol: Reductive Amination

This protocol describes the conversion of the aldehyde precursor to the amine using a mild hydride reducing agent to prevent debromination.[1]

Reagents:

  • Precursor: 4-Bromo-3-hydroxybenzaldehyde (CAS: 132342-88-0)[1]

  • Amine Source: Ammonium Acetate (

    
    )[1]
    
  • Reductant: Sodium Cyanoborohydride (

    
    )[1]
    
  • Solvent: Methanol (

    
    )[1]
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-bromo-3-hydroxybenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M). Add ammonium acetate (10.0 eq) to ensure complete conversion to the imine intermediate.[1] Stir at room temperature for 1-2 hours under an inert atmosphere (

    
    ).
    
    • Mechanism:[3][4][5] The carbonyl oxygen is protonated, facilitating nucleophilic attack by ammonia to form the hemiaminal, which dehydrates to the imine (

      
      ).[1]
      
  • Reduction: Cool the reaction mixture to 0°C. Slowly add sodium cyanoborohydride (1.5 eq).

    • Critical Control: Do not use

      
       or 
      
      
      
      , as these may cause hydrodebromination (cleaving the C-Br bond).[1]
      
      
      is selective for the imine over the aldehyde and preserves the aryl halide.[1]
  • Workup & Purification:

    • Quench with 1N HCl to decompose excess hydride and protonate the amine.[1]

    • Neutralize with

      
       to pH ~8-9.[1]
      
    • Extract with Ethyl Acetate (EtOAc).[1]

    • Convert to HCl salt by treating the organic phase with 4M HCl in dioxane for long-term stability.[1]

Synthetic Logic Diagram (DOT)

Synthesis cluster_conditions Critical Parameters Start 4-Bromo-3-hydroxybenzaldehyde (Precursor) Imine Imine Intermediate (Transient) Start->Imine NH4OAc, MeOH Imine Formation Product 5-(Aminomethyl)-2-bromophenol (Target) Imine->Product NaBH3CN, 0°C Selective Reduction Warning Avoid H2/Pd (Risk of Debromination)

Caption: Regioselective synthesis via reductive amination, preserving the aryl bromide motif.

Part 3: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

5-(Aminomethyl)-2-bromophenol is a "Rule of Three" compliant fragment.[1]

  • MW < 300: Allows for efficient ligand efficiency (LE) optimization.[1]

  • Vectors: The Br atom allows the fragment to be "grown" into a hydrophobic pocket, while the aminomethyl group can reach solvent-exposed acidic residues (e.g., Asp/Glu in kinase active sites).[1]

PROTAC Linker Synthesis

The molecule serves as an anchor for Proteolysis Targeting Chimeras (PROTACs).[1]

  • The Phenol can be etherified to attach an E3 ligase ligand (e.g., VHL or Cereblon binder).[1]

  • The Amine provides a clean attachment point for the linker chain (PEG/alkyl) connecting to the protein of interest (POI) ligand.[1]

Analytical Characterization Expectations
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, -OH).[1]
      
    • 
       ppm (br s, 3H, -
      
      
      
      if salt).[1]
    • 
       ppm (d, 1H, H-3, ortho to Br).[1]
      
    • 
       ppm (s, 1H, H-6, ortho to OH).[1]
      
    • 
       ppm (s, 2H, benzylic -
      
      
      
      -).[1]
  • Mass Spectrometry:

    • Distinctive 1:1 isotopic pattern for

      
       and 
      
      
      
      at m/z 201/203
      
      
      .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 224010, 2-(Aminomethyl)-4-bromophenol (Isomer Reference). Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1] (Standard protocol reference for reductive amination methodology).

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions for Coupling 5-(Aminomethyl)-2-bromophenol

Strategic Analysis: The Reactivity Triad 5-(Aminomethyl)-2-bromophenol represents a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). However, its utility is governed by...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Reactivity Triad

5-(Aminomethyl)-2-bromophenol represents a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). However, its utility is governed by a complex Triad of Reactivity that requires careful orchestration to avoid polymerization or catalyst poisoning.

The Challenge

The molecule contains three distinct reactive centers:[1][2]

  • Aryl Bromide (C-Br): The electrophilic handle for cross-coupling (Suzuki, Buchwald, Sonogashira).

  • Phenol (Ar-OH): An acidic nucleophile (

    
    ) capable of O-alkylation or directing ortho-metalation.
    
  • Benzylic Amine (Ar-CH

    
    -NH
    
    
    
    ):
    A potent nucleophile and Lewis base capable of irreversibly binding to Pd(0)/Pd(II) catalysts.

Key Insight: The primary failure mode in coupling this substrate is catalyst poisoning by the free amine or competitive N-arylation (self-coupling) during Buchwald-Hartwig cycles. Therefore, a "Protect-Couple-Deprotect" strategy is often superior to direct functionalization.

Reactivity Map

The following diagram outlines the divergent synthetic pathways available for this scaffold.

ReactivityMap Start 5-(Aminomethyl)- 2-bromophenol Protect Protection Strategy (N-Boc / O-TBS) Start->Protect Essential 1st Step Benzofuran Sonogashira Cyclization (Benzofurans) Start->Benzofuran Direct Cyclization (Possible) Suzuki Suzuki-Miyaura (Biaryl Scaffolds) Protect->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination) Protect->Buchwald HNR2 Pd2(dba)3 Protect->Benzofuran Terminal Alkyne CuI/Pd

Figure 1: Strategic divergence for 5-(Aminomethyl)-2-bromophenol. Protection is recommended as the primary gateway to diverse chemistries.

Protocol 1: Chemoselective Protection (The Foundation)

Before attempting metal-catalyzed coupling, it is critical to mask the benzylic amine. The phenol can often remain free for Suzuki couplings (using aqueous base), but protecting both provides the most robust substrate for Buchwald-Hartwig amination.

Step-by-Step Methodology

Objective: Synthesis of tert-butyl (4-bromo-3-hydroxybenzyl)carbamate.

  • Reagents:

    • Substrate: 5-(Aminomethyl)-2-bromophenol (1.0 eq)

    • Reagent: Di-tert-butyl dicarbonate (Boc

      
      O) (1.1 eq)
      
    • Base: Triethylamine (Et

      
      N) (1.5 eq)
      
    • Solvent: Dichloromethane (DCM) or THF (0.2 M)

  • Procedure:

    • Dissolution: Dissolve the substrate in dry DCM under

      
       atmosphere.
      
    • Addition: Add Et

      
      N followed by the dropwise addition of Boc
      
      
      
      O dissolved in minimal DCM at 0°C.
    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: The phenol is less nucleophilic than the aliphatic amine and will not react with Boc

      
      O under these mild conditions.
      
    • Workup: Quench with water, extract with DCM, wash with brine, and dry over Na

      
      SO
      
      
      
      .
    • Validation: TLC (

      
       shift) and disappearance of the primary amine peak in NMR.
      

Why this works: This selectively protects the catalyst-poisoning nitrogen while leaving the phenol available for potential directing effects or subsequent O-alkylation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the N-Boc protected intermediate. If using the free amine, increase catalyst loading to 5–10 mol%, though yields will likely be lower.

Optimization Table: Reaction Parameters
ParameterStandard ConditionChallenging Substrate (Steric/Electronic)Rationale
Catalyst Pd(dppf)Cl

·DCM (3 mol%)
Pd

(dba)

+ SPhos (2 mol%)
SPhos prevents oxidation and handles sterics.
Base K

CO

(2.0 eq)
K

PO

(3.0 eq)
Phosphate is milder/more soluble in organic mixes.
Solvent 1,4-Dioxane / H

O (4:1)
Toluene / H

O (10:1)
Dioxane is universal; Toluene for hydrophobic partners.
Temp 80°C100°C (Microwave)Microwave accelerates rate over decomposition.
Detailed Workflow
  • Setup: In a reaction vial, combine the N-Boc protected bromide (1.0 eq), Aryl Boronic Acid (1.2–1.5 eq), and Base (see table).

  • Degassing (Critical): Dissolve in the solvent mixture. Sparge with Argon for 10 minutes. Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add the Pd source rapidly against a counter-flow of Argon. Cap immediately.

  • Reaction: Heat to 80°C for 12 hours.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.

Authoritative Note: For substrates containing the free phenol, the aqueous base (K


CO

) will deprotonate the phenol (Ar-O

). This species is electron-rich and accelerates the oxidative addition step, often making the coupling faster than the O-protected variant [1].

Protocol 3: Benzofuran Synthesis (Sonogashira Cyclization)

The ortho-bromo phenol motif is the classic precursor for 2-substituted benzofurans via a tandem Sonogashira coupling / 5-endo-dig cyclization.

Mechanism & Workflow Diagram

Benzofuran Step1 Step 1: Sonogashira Coupling (Pd/Cu cycle) Intermediate Intermediate: 2-Alkynylphenol Step1->Intermediate Terminal Alkyne Pd(PPh3)2Cl2, CuI, Et3N Step2 Step 2: Cyclization (5-endo-dig) Intermediate->Step2 Spontaneous or Heat/Acid Product 2-Substituted Benzofuran Step2->Product

Figure 2: Tandem synthesis of Benzofuran derivatives.

Protocol
  • Reagents:

    • Substrate: 5-(Aminomethyl)-2-bromophenol (N-Boc protected) (1.0 eq)

    • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (2 mol%)
    • Co-Catalyst: CuI (1 mol%)

    • Base/Solvent: Et

      
      N (3.0 eq) in DMF (dry).
      
  • Execution:

    • Mix substrate, Pd, and CuI in a sealed tube under Argon.

    • Add degassed DMF and Et

      
      N.
      
    • Add the alkyne.

    • Heat to 60–80°C .

    • Observation: The initial coupling forms the alkyne. Continued heating usually drives the cyclization of the phenol oxygen onto the triple bond to form the benzofuran ring [2]. If cyclization is incomplete, treat the isolated intermediate with mild acid (pTsOH) or AuCl

      
      .
      

Protocol 4: Buchwald-Hartwig Amination[5]

Warning: Do NOT attempt this with the free benzylic amine. The substrate will polymerize (intermolecular N-arylation). You must use the N-Boc / O-TBS protected substrate.

Optimized Conditions
  • Catalyst System: Pd

    
    (dba)
    
    
    
    (1 mol%) + Xantphos (2 mol%).
    • Why Xantphos? It is a wide-bite-angle ligand that promotes the reductive elimination of C-N bonds, crucial for electron-rich aryl bromides [3].

  • Base: Cs

    
    CO
    
    
    
    (Weak base is preferred to avoid hydrolyzing the Boc group).
  • Solvent: Toluene or Dioxane, 100°C.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Validates the use of aqueous bases for phenolic substr
  • Benzofuran Synthesis

    • Organic Chemistry Portal.[3][4] (n.d.). Synthesis of Benzofurans. Link

    • Note: comprehensive overview of the Sonogashira/cycliz
  • Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Note: The definitive guide for ligand selection (Xantphos/BrettPhos) for specific amine classes.
  • Protecting Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Application

Application Note &amp; Protocol: A Scalable Synthetic Route to 5-(Aminomethyl)-2-bromophenol Derivatives

Abstract 5-(Aminomethyl)-2-bromophenol and its derivatives are valuable building blocks in medicinal chemistry, forming the core of various pharmacologically active agents. Their synthesis, particularly on a large scale,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Aminomethyl)-2-bromophenol and its derivatives are valuable building blocks in medicinal chemistry, forming the core of various pharmacologically active agents. Their synthesis, particularly on a large scale, presents significant challenges due to the presence of multiple reactive functional groups that require a carefully orchestrated strategy of protection, activation, and deprotection. This document provides a comprehensive guide for the scale-up synthesis of this scaffold, detailing a robust and regioselective multi-step pathway. We will delve into the causality behind procedural choices, provide detailed, step-by-step protocols, and address critical considerations for transitioning from bench-scale to pilot-plant production.

Introduction: Strategic Importance

The 5-(aminomethyl)-2-bromophenol moiety is a privileged scaffold in drug discovery. The spatial arrangement of the phenolic hydroxyl, the aminomethyl group, and the bromine atom offers a versatile platform for generating molecular diversity. The phenol can act as a hydrogen bond donor or acceptor, the primary amine is a key site for amide or sulfonamide formation, and the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. These features are instrumental in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[1][2]

However, scaling the synthesis of such molecules is non-trivial. The inherent reactivity of the phenol towards electrophiles and oxidation, coupled with the nucleophilicity of the amine, necessitates a robust synthetic strategy that ensures high regioselectivity and minimizes the formation of process-related impurities, which can be challenging to remove at scale.[3]

Recommended Synthetic Pathway: A Regioselective Approach

After careful evaluation of various potential routes, we have designed a six-step synthesis that maximizes regiochemical control and utilizes scalable, well-documented transformations. The strategy begins with the commercially available and cost-effective starting material, p-cresol (4-methylphenol). The pathway is designed to install the functional groups in a sequence that prevents undesirable side reactions.

The overall workflow is illustrated below:

G cluster_main Figure 1: Proposed Scale-Up Synthetic Pathway A p-Cresol (4-Methylphenol) B Step 1: Ortho-Bromination (2-Bromo-4-methylphenol) A->B Br₂, Solvent C Step 2: Phenol Protection (2-Bromo-4-methylanisole) B->C Me₂SO₄, Base D Step 3: Benzylic Bromination (1-(Bromomethyl)-2-bromo-4-methoxybenzene) C->D NBS, Initiator E Step 4: Azidation (1-(Azidomethyl)-2-bromo-4-methoxybenzene) D->E NaN₃, Solvent F Step 5: Azide Reduction (1-(Aminomethyl)-2-bromo-4-methoxybenzene) E->F H₂, Pd/C or PPh₃, H₂O G Step 6: Deprotection (5-(Aminomethyl)-2-bromophenol) F->G BBr₃ or HBr

Caption: A robust six-step pathway for the synthesis of 5-(Aminomethyl)-2-bromophenol.

Detailed Experimental Protocols & Scientific Rationale

This section provides detailed, step-by-step protocols for each stage of the synthesis. The quantities are based on a laboratory scale (1 mole of starting material) but are designed with scalability in mind.

Step 1: Ortho-Bromination of p-Cresol

Rationale: The first step is the selective bromination of p-cresol. The hydroxyl group is a powerful ortho-, para-directing group. Since the para position is blocked by the methyl group, bromination occurs selectively at one of the ortho positions. Controlling the reaction temperature is critical to minimize the formation of dibrominated and other over-brominated byproducts.[4] Using a non-polar solvent like carbon disulfide or dichloromethane helps to moderate the reaction.[5]

Protocol:

  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize the HBr byproduct.

  • Charging: Charge the reactor with p-cresol (108.14 g, 1.0 mol) and dichloromethane (2 L). Stir until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Bromine Addition: Slowly add a solution of bromine (167.8 g, 1.05 mol) in dichloromethane (500 mL) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding 1 L of cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (2 x 500 mL), water (1 x 500 mL), and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-methylphenol as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

    • Expected Yield: 90-95%

    • Purity (GC): >95%

Step 2: Phenol Protection (O-Methylation)

Rationale: The acidic proton of the phenolic hydroxyl group must be protected to prevent it from interfering with subsequent reactions, particularly the base-sensitive benzylic bromination and the nucleophilic substitution with azide. O-methylation is a cost-effective and robust choice for large-scale synthesis. The resulting methyl ether is stable under a wide range of conditions but can be cleaved effectively in the final step.[6]

Protocol:

  • Setup: Use the same 5 L reactor setup as in Step 1.

  • Charging: Dissolve the crude 2-bromo-4-methylphenol (187.04 g, approx. 1.0 mol) in acetone (2.5 L). Add potassium carbonate (207.3 g, 1.5 mol).

  • Reagent Addition: Heat the suspension to a gentle reflux (approx. 56 °C). Add dimethyl sulfate (138.8 g, 1.1 mol) dropwise over 1 hour.

    • Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone. Concentrate the combined filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (1.5 L) and wash with water (2 x 1 L) and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield 2-bromo-4-methylanisole.

    • Expected Yield: 95-98%

    • Purity (GC): >97%

Step 3: Benzylic Bromination

Rationale: This step activates the methyl group for nucleophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing aromatic bromination. A radical initiator like AIBN or benzoyl peroxide is required.[3]

Protocol:

  • Setup: A reactor equipped for reflux with a condenser and mechanical stirrer.

  • Charging: Charge the reactor with 2-bromo-4-methylanisole (201.07 g, 1.0 mol), N-bromosuccinimide (186.9 g, 1.05 mol), and carbon tetrachloride or acetonitrile (3 L).

  • Initiation: Add AIBN (azobisisobutyronitrile, 1.64 g, 0.01 mol).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 3-5 hours. The reaction can be monitored by observing the succinimide byproduct, which floats to the surface.

  • Work-up: Cool the reaction to room temperature and filter off the succinimide. Wash the solid with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like hexane or isopropanol to yield 1-(bromomethyl)-2-bromo-4-methoxybenzene.

    • Expected Yield: 80-85%

    • Purity (HPLC): >98%

Step 4 & 5: Azidation and Reduction to Primary Amine

Rationale: This two-step sequence is a reliable method for converting the benzylic bromide to a primary amine. Sodium azide is a highly effective nucleophile for this transformation. The resulting azide is then reduced to the amine. Catalytic hydrogenation is a clean and scalable method for this reduction. An alternative is the Staudinger reaction using triphenylphosphine followed by hydrolysis, which avoids the use of high-pressure hydrogen.[7]

Protocol (Azidation):

  • Setup: A standard reactor with stirring and temperature control.

  • Charging: Dissolve 1-(bromomethyl)-2-bromo-4-methoxybenzene (279.97 g, 1.0 mol) in dimethylformamide (DMF, 2 L). Add sodium azide (71.5 g, 1.1 mol).

    • Safety Note: Sodium azide is acutely toxic. The resulting organic azide is potentially explosive and should be handled with care, avoiding heat and shock. Do not use chlorinated solvents or expose it to strong acids (which can generate toxic hydrazoic acid).

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 12-16 hours. Monitor by TLC until the starting bromide is consumed.

  • Work-up: Pour the reaction mixture into 6 L of ice-water and stir. Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Isolation: Combine the organic extracts, wash with brine (3 x 1 L), dry over sodium sulfate, and concentrate under reduced pressure. Crucially, do not heat the crude azide above 40 °C. The resulting 1-(azidomethyl)-2-bromo-4-methoxybenzene is used directly in the next step.

Protocol (Azide Reduction via Hydrogenation):

  • Setup: A hydrogenation reactor (Parr shaker or similar) rated for at least 100 psi.

  • Charging: Dissolve the crude azide from the previous step in ethanol or ethyl acetate (2 L). Carefully add 10% Palladium on Carbon (Pd/C, 5-10 wt% of the substrate, wet).

  • Reaction: Pressurize the reactor with hydrogen gas (50-60 psi) and shake/stir vigorously at room temperature for 6-12 hours. Monitor for hydrogen uptake.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(aminomethyl)-2-bromo-4-methoxybenzene.

    • Expected Yield (over 2 steps): 85-90%

    • Purity (HPLC): >95%

Step 6: Deprotection (O-Demethylation)

Rationale: The final step is the cleavage of the methyl ether to reveal the target phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[1] Alternatively, refluxing with concentrated hydrobromic acid can also be used, which may be more cost-effective at scale but can sometimes lead to side reactions.

Protocol:

  • Setup: A dry reactor under a nitrogen atmosphere, equipped with a dropping funnel and a scrubber.

  • Charging: Dissolve 1-(aminomethyl)-2-bromo-4-methoxybenzene (230.1 g, 1.0 mol) in dry dichloromethane (2.5 L).

  • Reagent Addition: Cool the solution to -10 °C. Slowly add a 1M solution of boron tribromide in dichloromethane (1.1 L, 1.1 mol) via the dropping funnel, keeping the temperature below 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the mixture back to 0 °C and very carefully quench by the slow addition of methanol (500 mL), followed by water (1 L).

  • Isolation & Purification: The product may precipitate as a salt. Adjust the pH to ~7-8 with a base like sodium bicarbonate or ammonium hydroxide to precipitate the free base. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.[8]

    • Expected Yield: 80-90%

    • Purity (HPLC): >99%

Scale-Up & Process Optimization

Transitioning from the lab to a pilot or manufacturing scale introduces new challenges. The following table outlines key parameters and considerations.

ParameterLab Scale (1 mol)Pilot Scale (10 kg)Key Considerations & Justification
Reactor Volume 5-10 L Glass100-200 L Glass-Lined SteelMaterial must be compatible with corrosive reagents (Br₂, BBr₃, HBr). Jacketed reactors are essential for thermal control.
Thermal Management Ice bath / ChillerJacketed reactor with thermal fluidExothermic reactions (bromination, BBr₃ quench) require efficient heat removal to prevent runaway reactions and byproduct formation.
Reagent Addition Dropping FunnelMetering PumpPrecise control over addition rates is critical for safety and selectivity, especially for bromine and BBr₃.
Purification Recrystallization / ColumnCrystallization / ReslurryingColumn chromatography is not practical for large quantities. Developing a robust crystallization protocol is essential for achieving high purity.[9]
Hydrogenation Parr ShakerFixed-bed or Slurry ReactorRequires specialized high-pressure equipment and stringent safety protocols. Catalyst filtration and handling become major operations.
Waste Management Lab waste streamsSegregated waste streamsHBr from bromination must be scrubbed. Solvents should be recovered and recycled where possible. Azide waste requires specialized disposal protocols.

Final Product Purification Workflow

Achieving high purity for the final Active Pharmaceutical Ingredient (API) intermediate is critical. A typical purification workflow involves acid-base extraction and crystallization.

G cluster_purification Figure 2: Final Product Purification Workflow A Crude 5-(Aminomethyl)-2-bromophenol B Dissolve in Dilute Acid (e.g., 1M HCl) Forms water-soluble HCl salt A->B C Wash with Organic Solvent (e.g., MTBE or Toluene) Removes non-basic organic impurities B->C D Adjust Aqueous pH to 7-8 (e.g., with NH₄OH) Precipitates the free base C->D E Filter and Collect Solid D->E F Recrystallize from Solvent (e.g., Ethanol/Water, Isopropanol) E->F G Dry Under Vacuum (Purity > 99.5%) F->G

Caption: A multi-step process for the purification of the final product.

Safety Considerations

The described synthesis involves several hazardous reagents and reactions that require strict safety protocols, especially at scale.

Reagent/ProcessHazardRecommended Precautions[10][11]
Bromine (Br₂) Highly corrosive, toxic by inhalation, severe skin burns.Handle in a closed system or well-ventilated area. Use appropriate PPE (face shield, acid-gas respirator, neoprene gloves). Have a neutralizing agent (sodium thiosulfate) readily available.
Dimethyl Sulfate Highly toxic, carcinogenic, corrosive.Use in a closed system. Avoid all contact. Use specialized PPE. Work must be conducted in a designated area.
Sodium Azide (NaN₃) Acutely toxic, can form explosive heavy metal azides.Avoid contact with metals (spatulas, etc.). Do not mix with chlorinated solvents. Quench residual azide carefully. Waste requires specialized handling.
Boron Tribromide (BBr₃) Highly corrosive, reacts violently with water.Handle under an inert atmosphere (Nitrogen). Use dry solvents and equipment. Quench procedure must be slow and at low temperature.
Hydrogenation Flammable gas (H₂), pyrophoric catalyst (Pd/C).Use intrinsically safe equipment in a designated area. Ensure proper grounding. Handle catalyst wet or under an inert atmosphere to prevent ignition.

Conclusion

The successful scale-up synthesis of 5-(aminomethyl)-2-bromophenol derivatives is achievable through a well-designed, regioselective pathway. The six-step route starting from p-cresol, as detailed in this note, offers a robust and logical approach that addresses the key challenges of regioselectivity and functional group compatibility. By understanding the rationale behind each transformation and implementing stringent process controls and safety measures, researchers and drug development professionals can confidently produce these valuable intermediates at the scale required for advanced pharmaceutical development.

References

  • CN104693014A: Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
  • US-4440954-A : Process for the purification of p-aminophenol. PubChem. [Link]

  • CN102060717B: The synthetic method of the bromophenol of 3 amino 4. Google Patents.
  • CN103408404A: Process for synthesizing p-bromophenol. Google Patents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . PMC - NIH. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural . mediaTUM. [Link]

  • Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction . Bentham Science Publishers. [Link]

  • p-BROMOPHENOL . Organic Syntheses Procedure. [Link]

  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES . Vietnam Journals Online. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase . PMC - NIH. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural . Green Chemistry (RSC Publishing). [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[12][13]-Rearrangement—Oxa-Michael Addition Cascade Reactions . PMC. [Link]

  • US3658905A - Process for the purification of p-aminophenol.
  • Synthesis of Aminomethyl Derivatives of 2,6-Dihydroxynaphthalene . ResearchGate. [Link]

  • US3703598A - Purification of p-aminophenol.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles . PMC. [Link]

  • BROMINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • New technology for synthesis of m-bromophenol with tubular reactor . ResearchGate. [Link]

  • Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst . RSC Publishing. [Link]

  • Synthesis of alpha-aminomethyl derivatives of beta-phenyltetrahydrofuran-2-one . PubMed. [Link]

  • Update of the risk assessment of brominated phenols and their derivatives in food . EFSA Journal. [Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process . ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives . MDPI. [Link]

  • Synthesis oftertiaryamidomethyl derivatives of 2isobornyl4-methylphenol . ResearchGate. [Link]

  • o-BROMOPHENOL . Organic Syntheses Procedure. [Link]

  • Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime . Green Chemistry (RSC Publishing). [Link]

  • CN105669477A - Method for producing 5-nitro-2aminophenol.
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids . PubMed Central. [Link]

  • The synthesis of novel bromophenol derivatives . ResearchGate. [Link]

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Method

Application Notes and Protocols: 5-(Aminomethyl)-2-bromophenol as a Precursor for Radioiodination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 5-(Aminomethyl)-2-bromophenol in Radiopharmaceutical Development The development of targeted radiopharmaceuticals i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-(Aminomethyl)-2-bromophenol in Radiopharmaceutical Development

The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. The ability to selectively label a bioactive molecule with a radionuclide allows for non-invasive visualization of biological processes and targeted delivery of radiation to diseased tissues. The choice of the precursor molecule, the chemical entity to which the radionuclide is attached, is critical to the success of a radiopharmaceutical. 5-(Aminomethyl)-2-bromophenol is an emerging precursor molecule of significant interest for radioiodination, offering a unique combination of chemical features that make it highly suitable for the development of novel radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

This document provides a comprehensive guide to the use of 5-(aminomethyl)-2-bromophenol as a precursor for radiolabeling. We will delve into the scientific rationale for its use, provide detailed, field-proven protocols for radioiodination, and discuss the essential aspects of purification and quality control.

Scientific Rationale: Why 5-(Aminomethyl)-2-bromophenol?

The utility of 5-(aminomethyl)-2-bromophenol as a radiolabeling precursor is rooted in its distinct chemical architecture:

  • Activated Phenolic Ring: The hydroxyl group (-OH) on the benzene ring is an activating group, facilitating electrophilic aromatic substitution. This makes the ring susceptible to iodination with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) under relatively mild conditions, which is crucial for preserving the function of sensitive biomolecules that may be conjugated to the precursor.[1]

  • Aminomethyl Functional Group: The aminomethyl group (-CH₂NH₂) provides a versatile handle for conjugation to a wide range of targeting vectors, such as peptides, antibodies, and small molecules. This primary amine can be readily modified through various bioconjugation techniques, including amide bond formation and reductive amination.

  • Defined Regiochemistry: The bromine atom at the 2-position and the aminomethyl group at the 5-position direct the incoming radioiodine to a specific position on the aromatic ring, ensuring a homogenous radiolabeled product. This is a significant advantage over precursors that may yield a mixture of radioisomers, which can complicate subsequent analysis and in vivo studies.

  • Metabolic Stability: The metabolic stability of the resulting radioiodinated compound is a critical factor for in vivo applications. While in vivo deiodination can be a challenge for some radioiodinated compounds, the electronic properties of the substituted phenol ring in this precursor are designed to enhance the stability of the carbon-iodine bond.[2]

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific targeting molecule and the desired final product characteristics. All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions.

Protocol 1: Radioiodination of 5-(Aminomethyl)-2-bromophenol using the Chloramine-T Method

The Chloramine-T method is a widely used technique for radioiodination that employs N-chloro-p-toluenesulfonamide (Chloramine-T) as an oxidizing agent to convert radioactive iodide to an electrophilic iodine species.[3][4]

Materials:

  • 5-(aminomethyl)-2-bromophenol precursor

  • Sodium [¹²⁵I]iodide (or other iodine radioisotope)

  • Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water or buffer)

  • Sodium metabisulfite solution (quenching agent, e.g., 2 mg/mL in water or buffer)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Purification system (e.g., HPLC, TLC)

Procedure:

  • Precursor Preparation: Dissolve a known quantity of 5-(aminomethyl)-2-bromophenol in phosphate buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In a shielded reaction vial, add the following reagents in order:

    • 5-10 µL of the precursor solution.

    • 5-10 µL of Sodium [¹²⁵I]iodide solution (activity as required).

    • 10 µL of Chloramine-T solution.

  • Reaction Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 minutes. The reaction time is critical and should be optimized to maximize radiolabeling efficiency while minimizing potential oxidative damage to the precursor.

  • Quenching: Stop the reaction by adding 20 µL of sodium metabisulfite solution. This reduces the unreacted oxidizing agent.

  • Purification: Immediately proceed to purification of the radiolabeled product to separate it from unreacted iodide and other impurities.

Causality Behind Experimental Choices:

  • Freshly Prepared Chloramine-T: Chloramine-T is susceptible to degradation, and using a freshly prepared solution ensures consistent oxidizing power.[5]

  • pH Control: The reaction is typically performed at a neutral to slightly alkaline pH to favor the formation of the reactive iodine species.

  • Short Reaction Time: Prolonged exposure to Chloramine-T can lead to oxidation of the precursor and the targeting molecule if it is already conjugated.[6]

  • Quenching: The addition of a reducing agent like sodium metabisulfite is crucial to prevent further reaction and potential degradation of the product.

Protocol 2: Radioiodination of 5-(Aminomethyl)-2-bromophenol using the Iodogen Method

The Iodogen method offers a milder alternative to Chloramine-T. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a solid-phase oxidizing agent that is sparingly soluble in aqueous solutions, leading to a more controlled oxidation of iodide.[1]

Materials:

  • Iodogen-coated reaction vials (prepared by evaporating a solution of Iodogen in a suitable organic solvent, such as dichloromethane, in the vial).

  • 5-(aminomethyl)-2-bromophenol precursor

  • Sodium [¹²⁵I]iodide (or other iodine radioisotope)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Purification system (e.g., HPLC, TLC)

Procedure:

  • Precursor Preparation: Dissolve a known quantity of 5-(aminomethyl)-2-bromophenol in phosphate buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In an Iodogen-coated reaction vial, add the following reagents:

    • 5-10 µL of the precursor solution.

    • 5-10 µL of Sodium [¹²⁵I]iodide solution (activity as required).

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 10-15 minutes.

  • Termination: Stop the reaction by transferring the reaction mixture to a new vial, leaving the solid-phase Iodogen behind.

  • Purification: Proceed to purification of the radiolabeled product.

Causality Behind Experimental Choices:

  • Iodogen-Coated Vials: The solid-phase nature of Iodogen provides a more controlled and gentle oxidation process compared to soluble agents like Chloramine-T, which can be advantageous for sensitive precursors or conjugated biomolecules.

  • No Quenching Required: Since the oxidizing agent is in a solid phase, the reaction is effectively stopped by physically separating the solution from the Iodogen-coated surface.

Data Presentation: Expected Outcomes

The success of the radiolabeling reaction is assessed by determining the radiochemical yield and purity of the final product.

ParameterTypical ValueMethod of Determination
Radiochemical Yield > 90%Radio-TLC or Radio-HPLC
Radiochemical Purity > 95%Radio-HPLC
Specific Activity Variable (GBq/µmol)Dependent on the amount of precursor and radionuclide used

Purification and Quality Control

Purification is a critical step to ensure that the final radiopharmaceutical is free from impurities that could affect its in vivo behavior and imaging quality.[7]

Purification
  • High-Performance Liquid Chromatography (HPLC): Radio-HPLC is the gold standard for the purification and analysis of radiolabeled compounds. A reversed-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water or a buffer. The eluent is monitored by both a UV detector (for the unlabeled precursor) and a radioactivity detector.[8][9]

  • Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method for assessing radiochemical purity and can also be used for small-scale purification.[10] A suitable stationary phase (e.g., silica gel) and mobile phase are chosen to achieve good separation between the radiolabeled product and impurities like free iodide.

Quality Control

A robust quality control system is essential for any radiopharmaceutical preparation.[2][11]

  • Identity: The identity of the radiolabeled product should be confirmed by comparing its retention time in HPLC with that of a non-radioactive, authenticated standard.

  • Radiochemical Purity: The radiochemical purity is the percentage of the total radioactivity in the desired chemical form. It is determined by radio-HPLC or radio-TLC and should typically be greater than 95%.[12][13]

  • Radionuclidic Purity: This refers to the proportion of the total radioactivity that is present as the desired radionuclide. It is usually provided by the radionuclide supplier but should be verified.

  • Sterility and Apyrogenicity: For in vivo use, the final product must be sterile and free of pyrogens. These tests are performed according to pharmacopeial standards.

Visualizations

Workflow for Radioiodination of 5-(aminomethyl)-2-bromophenol

G cluster_prep Precursor & Reagent Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Analysis cluster_qc Quality Control prep_precursor Prepare 5-(aminomethyl)-2-bromophenol solution reaction Combine Precursor, Radioiodide, and Oxidizing Agent prep_precursor->reaction prep_oxidant Prepare Oxidizing Agent (Chloramine-T or Iodogen vial) prep_oxidant->reaction prep_iodide Obtain Radioiodide ([¹²⁵I]NaI) prep_iodide->reaction incubation Incubate at Room Temperature reaction->incubation quenching Quench Reaction (if using Chloramine-T) incubation->quenching purify Purify via Radio-HPLC or Radio-TLC incubation->purify (Iodogen method) quenching->purify analyze Analyze Radiochemical Purity purify->analyze qc_tests Perform QC Tests (Identity, Sterility, Apyrogenicity) analyze->qc_tests final_product Final Radiolabeled Product qc_tests->final_product

Caption: Experimental workflow for the radioiodination of 5-(aminomethyl)-2-bromophenol.

Chemical Reaction Scheme for Radioiodination

Caption: Radioiodination of 5-(aminomethyl)-2-bromophenol. (Note: A placeholder image is used for the product as a real-time generated image is not possible. The structure would show the iodine atom at the 4-position of the phenol ring).

Conclusion

5-(Aminomethyl)-2-bromophenol is a promising and versatile precursor for the development of novel radioiodinated pharmaceuticals. Its chemical properties allow for efficient and regioselective radiolabeling, while the aminomethyl group provides a convenient point of attachment for targeting moieties. The protocols and guidelines presented in this document provide a solid foundation for researchers to utilize this precursor in their drug discovery and development efforts. As with any radiopharmaceutical development program, careful optimization of reaction conditions and rigorous quality control are paramount to ensure the safety and efficacy of the final product.

References

Sources

Application

Application Note: Optimizing Fragment-Based Screening and Library Generation with 5-(Aminomethyl)-2-bromophenol

This Application Note is designed for medicinal chemists and screening scientists. It details the utilization of 5-(Aminomethyl)-2-bromophenol (CAS: 916213-66-6) as a privileged scaffold in Fragment-Based Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and screening scientists. It details the utilization of 5-(Aminomethyl)-2-bromophenol (CAS: 916213-66-6) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and High-Throughput Parallel Synthesis (HTPS).

Introduction: The Bifunctional "Privileged" Scaffold

In modern drug discovery, 5-(Aminomethyl)-2-bromophenol represents a high-value "fragment" due to its low molecular weight (MW ~202 Da), distinct growth vectors, and amphiphilic nature. Unlike inert hydrocarbons, this scaffold contains three critical functional handles that allow it to serve as a central hub in combinatorial libraries:

  • Primary Amine (C5-position): A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.

  • Aryl Bromide (C2-position): An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Phenolic Hydroxyl (C1-position): Provides H-bond donor/acceptor capability for binding affinity and a site for O-alkylation or solubility enhancement.

This guide details two core workflows:

  • Workflow A: Direct Biophysical Screening of the fragment itself (FBDD).

  • Workflow B: High-Throughput Parallel Synthesis (HTPS) to generate a diversity-oriented library derived from this core.

Chemical Profile & Handling

PropertySpecification
CAS Number 916213-66-6 (Free base) / 916304-26-2 (HCl salt)
Molecular Weight 202.05 g/mol
Solubility Soluble in DMSO (>100 mM), Methanol, Water (pH dependent)
pKa (Predicted) ~9.5 (Amine), ~8.5 (Phenol)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
Safety Irritant.[1] Wear nitrile gloves and safety glasses. Avoid dust inhalation.

Critical Handling Note: The free amine can slowly oxidize or form carbamates with atmospheric CO2. Always prepare fresh stock solutions in anhydrous DMSO for HTS campaigns.

Protocol A: Fragment Quality Control & Solubility Assay

Before screening, the fragment must be validated to ensure it does not form promiscuous aggregates (a common cause of false positives in HTS).

Rationale

Fragments are often screened at high concentrations (0.1 – 1.0 mM). 5-AM-2-BP is amphiphilic; at high concentrations, it may form micelles that nonspecifically sequester proteins.

Method: Nephelometry-Based Solubility Screen

Reagents:

  • 100 mM 5-AM-2-BP stock in DMSO.

  • PBS Buffer (pH 7.4).

  • Nephelometer or Absorbance Plate Reader (OD600).

Step-by-Step Protocol:

  • Preparation: Dispense 198 µL of PBS into a 96-well clear-bottom UV-transparent plate.

  • Titration: Add 2 µL of DMSO stock (100 mM) to the first well (final conc: 1 mM, 1% DMSO). Perform 1:2 serial dilutions across the row.

  • Incubation: Shake plate for 60 minutes at Room Temperature (RT) to reach equilibrium.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm.

  • Analysis:

    • Pass: OD600 < 0.005 (or < 50 RLU) at 500 µM.

    • Fail: Significant scattering indicates precipitation or aggregation.

    • Note: If aggregation occurs, repeat with 0.01% Triton X-100. If scattering disappears, the compound was forming promiscuous aggregates.

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

The Gold Standard for validating 5-AM-2-BP binding to a target protein.

Rationale

Surface Plasmon Resonance (SPR) can be difficult with small fragments due to low refractive index changes. Saturation Transfer Difference (STD) NMR detects the magnetization transfer from a protein to the transiently bound fragment, confirming binding in solution.

Experimental Setup
  • Target Protein: 5-10 µM (Recombinant, >95% purity).

  • Ligand (5-AM-2-BP): 500 µM (100-fold excess).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.

Workflow Diagram

STD_NMR_Workflow Stock 5-AM-2-BP (50 mM DMSO-d6) Mix Master Mix (1:100 Protein:Ligand) Stock->Mix Protein Target Protein (100 uM) Protein->Mix NMR 600 MHz NMR (On-Resonance & Off-Resonance) Mix->NMR Transfer to 3mm Tube Spectrum Difference Spectrum (STD Signal) NMR->Spectrum Subtraction

Figure 1: Workflow for Saturation Transfer Difference (STD) NMR screening.

Step-by-Step Protocol
  • Sample Prep: Mix protein (5 µM) and 5-AM-2-BP (500 µM) in 500 µL buffer.

  • Control: Prepare a sample with only 5-AM-2-BP (no protein) to rule out direct irradiation artifacts.

  • Acquisition:

    • On-Resonance: Irradiate protein methyl region (e.g., 0.0 ppm or -1.0 ppm).

    • Off-Resonance: Irradiate at 30 ppm (far from any signal).

  • Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

  • Interpretation:

    • Positive Hit: Signals corresponding to the aromatic protons (C3-H, C4-H, C6-H) of 5-AM-2-BP appear in the difference spectrum. This confirms the fragment binds and exchanges rapidly.

    • Epitope Mapping: The proton with the strongest STD signal is in closest contact with the protein surface.

Protocol C: High-Throughput Parallel Synthesis (HTPS)

Transforming the fragment into a library using the Br and NH2 handles.

Rationale

Once 5-AM-2-BP is identified as a hit (or to create a library to find a hit), we utilize its orthogonality. The amine is derivatized first (amide coupling), followed by the bromide (Suzuki coupling).

Reaction Scheme
  • Step 1 (Amine Functionalization): 5-AM-2-BP + R1-COOH → Amide Intermediate.

  • Step 2 (Suzuki Coupling): Intermediate + R2-B(OH)2 → Final Library Member.

Workflow Diagram

Library_Synthesis Start Scaffold: 5-(Aminomethyl)-2-bromophenol Step1 Step 1: Acylation (R1-COOH, HATU, DIPEA) Start->Step1 Inter Intermediate: N-Acylated Aryl Bromide Step1->Inter Step2 Step 2: Suzuki Coupling (R2-Boronic Acid, Pd Catalyst) Inter->Step2 Final Final Library: Bi-functionalized Inhibitors Step2->Final

Figure 2: Divergent synthesis strategy for generating 5-AM-2-BP derivatives.

Microscale Plate-Based Protocol (96-well format)

Step 1: Amide Coupling (The R1 Vector)

  • Plate Loading: Add 10 µmol of 5-AM-2-BP (HCl salt) to each well of a deep-well plate.

  • Reagents: Add 12 µmol of unique Carboxylic Acids (R1-COOH) to each well.

  • Activation: Add 12 µmol HATU and 30 µmol DIPEA in 200 µL DMF.

  • Reaction: Shake at RT for 4 hours.

  • Workup: Evaporate solvent (Genevac) or precipitate with water if hydrophobic. Note: For HTS, crude intermediates are often carried forward if conversion is >90%.

Step 2: Suzuki-Miyaura Coupling (The R2 Vector)

  • Reagents: Dissolve the Step 1 intermediate in 200 µL Dioxane/Water (4:1).

  • Boronic Acids: Add 15 µmol of unique Boronic Acids (R2-B(OH)2).

  • Catalyst Master Mix: Add 5 mol% Pd(dppf)Cl2 and 30 µmol Cs2CO3.

  • Reaction: Seal plate and heat to 90°C for 12 hours (or use microwave reactor block for 1 hour).

  • Purification: Filter through a silica plug or use HPLC prep for final library isolation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Jahnke, W., et al. (2016). "Spin labels and scattering: The main tools for fragment screening." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • PubChem Compound Summary. (2024). "5-(Aminomethyl)-2-bromophenol."[1][2] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(Aminomethyl)-2-bromophenol

Welcome to the technical support center for the purification of 5-(Aminomethyl)-2-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Aminomethyl)-2-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. The purity of 5-(Aminomethyl)-2-bromophenol is critical for its successful use in subsequent synthetic steps and for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This resource provides a structured approach to overcoming common purification challenges, grounded in chemical principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is essential to understand the physicochemical properties of 5-(Aminomethyl)-2-bromophenol. This knowledge will inform the selection of appropriate purification techniques and troubleshooting approaches.

PropertyValue/DescriptionSignificance for Purification
Structure A substituted phenol with an aminomethyl group and a bromine atom.The presence of acidic (phenolic hydroxyl) and basic (amino) functional groups makes the molecule's solubility and charge pH-dependent. The bromine atom increases the molecular weight and can influence intermolecular interactions.
Polarity Polar moleculeDue to the hydroxyl and amino groups, it is soluble in polar solvents. This polarity is a key factor in chromatographic separations.[1]
pKa The phenolic hydroxyl group is weakly acidic, while the aminomethyl group is basic.The compound's charge state can be manipulated by adjusting the pH of the solution. This is crucial for extraction and ion-exchange chromatography.[2]
Stability Susceptible to oxidation and degradation.Phenols and amines are prone to oxidation, which can be accelerated by light, heat, and the presence of oxygen.[3] This necessitates careful handling and storage, often under an inert atmosphere.[4]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of 5-(Aminomethyl)-2-bromophenol in a question-and-answer format.

A. Recrystallization Issues

Q1: My 5-(Aminomethyl)-2-bromophenol fails to crystallize from the chosen solvent system.

A1: Causality and Solution

  • Underlying Cause: The compound may be too soluble in the selected solvent, even at low temperatures, or impurities may be inhibiting crystal lattice formation. The presence of polymeric impurities can also act as "tar-like" materials that prevent crystallization.[5]

  • Troubleshooting Steps:

    • Solvent System Optimization: If the compound is too soluble, select a solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Common choices for polar compounds like aminophenols include mixed solvent systems such as ether/hexane or ethanol/water.[7]

    • Inducing Crystallization:

      • Seeding: Introduce a small crystal of pure 5-(Aminomethyl)-2-bromophenol to the supersaturated solution to initiate crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

      • Cooling: Slowly cool the solution. A gradual decrease in temperature often yields larger, purer crystals.

    • Impurity Removal: If impurities are the issue, consider a pre-purification step. This could involve washing the crude material with a solvent that selectively dissolves the impurities or performing a quick filtration through a small plug of silica gel.[8]

Q2: The recrystallized product is discolored (e.g., yellow, brown, or pink).

A2: Causality and Solution

  • Underlying Cause: Discoloration is often due to the oxidation of the phenol and/or amine functional groups.[3] Trace metal impurities can also catalyze this oxidation.

  • Troubleshooting Steps:

    • Use of Reducing Agents: Add a small amount of a reducing agent, such as sodium hydrosulfite or sodium bisulfite, to the recrystallization solvent.[5][9] This will help to prevent oxidation during the heating process.

    • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[5] Be cautious, as charcoal can also adsorb the desired product, so use it sparingly and perform a hot filtration to remove it before crystallization.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can be beneficial.

B. Column Chromatography Challenges

Q3: My 5-(Aminomethyl)-2-bromophenol is streaking or showing poor separation on the silica gel column.

A3: Causality and Solution

  • Underlying Cause: The highly polar nature of the aminomethyl and hydroxyl groups can lead to strong interactions with the acidic silica gel stationary phase, causing streaking and poor peak shape.[1]

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), into the eluent.[8] This will neutralize the acidic sites on the silica gel and improve the elution of the basic amine.

      • Use a More Polar Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) can improve separation.[6]

    • Alternative Stationary Phases:

      • Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be a better choice than silica gel.

      • Amine-Functionalized Silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation.[1]

    • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude product onto a small amount of silica gel and then load the resulting powder onto the top of the column.[6] This can lead to a more uniform application and better separation.

Q4: I am experiencing low recovery of my compound from the column.

A4: Causality and Solution

  • Underlying Cause: The compound may be irreversibly adsorbing to the silica gel, especially if the crude material contains highly polar or acidic impurities.

  • Troubleshooting Steps:

    • TLC Analysis First: Before committing to a large-scale column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation and to ensure the compound moves off the baseline.[10]

    • Deactivate the Silica Gel: As mentioned above, adding a base like triethylamine to the eluent can help prevent irreversible adsorption.[8]

    • Flush the Column: After collecting the desired fractions, flush the column with a very polar solvent (e.g., methanol) to see if any remaining product elutes. This can help diagnose if the compound was strongly retained.

C. Liquid-Liquid Extraction Difficulties

Q5: I am forming an emulsion during the aqueous workup of my reaction mixture.

A5: Causality and Solution

  • Underlying Cause: Emulsions are common when dealing with compounds that have both acidic and basic functionalities, as they can act as surfactants, especially at a pH near their isoelectric point. The presence of fine solid particles can also stabilize emulsions.

  • Troubleshooting Steps:

    • Break the Emulsion:

      • Add Brine: Addition of a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

      • Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by removing particulate matter.

      • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[11]

    • pH Adjustment: Carefully adjust the pH of the aqueous phase to be far from the isoelectric point of your compound. For 5-(Aminomethyl)-2-bromophenol, making the aqueous layer strongly acidic (pH < 2) or strongly basic (pH > 12) will ensure the compound is fully protonated or deprotonated, respectively, which can help to minimize its surfactant-like properties.

Q6: My compound is partitioning between the aqueous and organic layers, leading to low extraction efficiency.

A6: Causality and Solution

  • Underlying Cause: The solubility of 5-(Aminomethyl)-2-bromophenol is highly dependent on the pH of the aqueous phase. At a neutral pH, the zwitterionic form may exist, which can have significant solubility in both aqueous and organic phases.

  • Troubleshooting Steps:

    • Strategic pH Adjustment:

      • To Extract into an Organic Solvent: Adjust the aqueous phase to a basic pH (e.g., pH 9-10) to deprotonate the phenolic hydroxyl group, making the compound more soluble in an organic solvent like ethyl acetate or diethyl ether.[7]

      • To Extract into an Aqueous Acidic Solution: If your product is in an organic layer, you can extract it into an aqueous acidic solution (e.g., 1M HCl) by protonating the amino group. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

    • Choice of Organic Solvent: Use a more polar organic solvent if extraction efficiency is low. However, be aware that this may also increase the extraction of polar impurities.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 5-(Aminomethyl)-2-bromophenol?

A1: Due to its sensitivity to oxidation, 5-(Aminomethyl)-2-bromophenol should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation.[13] Protection from light is also recommended.

Q2: How can I monitor the purity of my 5-(Aminomethyl)-2-bromophenol during the purification process?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions.[6] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[14] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess the purity of the final product.

Q3: What are some common impurities that I should be aware of?

A3: Common impurities can include starting materials, by-products from the synthesis, and degradation products.[14] For example, if the synthesis involves the reduction of a nitro group, unreacted starting material or partially reduced intermediates may be present. Over-bromination products are also a possibility depending on the synthetic route.

Q4: Can I use distillation to purify 5-(Aminomethyl)-2-bromophenol?

A4: While distillation can be used for some aminophenols, the relatively high boiling point and thermal instability of 5-(Aminomethyl)-2-bromophenol make it a less ideal method.[15] Decomposition is likely at the required temperatures. Recrystallization and chromatography are generally preferred.

IV. Experimental Protocols

Protocol 1: Recrystallization of 5-(Aminomethyl)-2-bromophenol
  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 5-(Aminomethyl)-2-bromophenol in a minimal amount of a suitable hot solvent system (e.g., ethanol/water or ether/hexane).[7] Add a small amount of sodium bisulfite (approx. 1% by weight) to prevent oxidation.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Column Chromatography of 5-(Aminomethyl)-2-bromophenol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a column with the slurry.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing 0.5% triethylamine.[6][8]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

V. Visual Workflow and Logic Diagrams

Purification Workflow

PurificationWorkflow Crude Crude 5-(Aminomethyl)-2-bromophenol Extraction Aqueous Workup / Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization If relatively clean Chromatography Column Chromatography Extraction->Chromatography If complex mixture Recrystallization->Chromatography If still impure Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for 5-(Aminomethyl)-2-bromophenol.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start {Problem: No Crystallization} CheckSolubility Is the compound too soluble? Start->CheckSolubility ChangeSolvent Select a less solubilizing solvent or a mixed solvent system. CheckSolubility->ChangeSolvent Yes ImpurityCheck Are impurities preventing crystallization? CheckSolubility->ImpurityCheck No InduceCrystallization Try seeding or scratching. ImpurityCheck->InduceCrystallization No PrePurify Perform a pre-purification step (e.g., wash or charcoal treatment). ImpurityCheck->PrePurify Yes

Caption: Decision-making process for troubleshooting recrystallization.

VI. References

  • US3703598A - Purification of p-aminophenol - Google Patents. (n.d.). Retrieved February 7, 2026, from

  • Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. (2021, April 20). Retrieved February 7, 2026, from [Link]

  • US4585896A - Process for the production of an aminophenol - Google Patents. (n.d.). Retrieved February 7, 2026, from

  • US3658905A - Process for the purification of p-aminophenol - Google Patents. (n.d.). Retrieved February 7, 2026, from

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved February 7, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis of Drug Stability and Chemical Degradation - Walsh Medical Media. (n.d.). Retrieved February 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 7, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved February 7, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Extraction techniques for the determination of phenolic compounds in food - SciSpace. (n.d.). Retrieved February 7, 2026, from [Link]

  • Process for producing aminophenols - European Patent Office - EP 0224625 A1 - Googleapis.com. (n.d.). Retrieved February 7, 2026, from

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018, April 25). Retrieved February 7, 2026, from [Link]

  • (PDF) Extraction of phenolic compounds: A review - ResearchGate. (2021, April 16). Retrieved February 7, 2026, from [Link]

  • 2-Bromophenol | C6H5BrO | CID 7244 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved February 7, 2026, from [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 7, 2026, from [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. (n.d.). Retrieved February 7, 2026, from [Link]

  • Why is para bromophenol more stable than ortho bromophenol? - Quora. (2020, January 4). Retrieved February 7, 2026, from [Link]

  • Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques - ijariie. (n.d.). Retrieved February 7, 2026, from [Link]

  • Tips For Antibody Purification Troubleshooting - Biochain Incorporated. (2023, June 5). Retrieved February 7, 2026, from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-amino-5-nitrophenol - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved February 7, 2026, from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved February 7, 2026, from [Link]

  • Troubleshooting Guide - Phenomenex. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 5-(Aminomethyl)-2-bromophenol

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for 5-(Aminomethyl)-2-bromophenol. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 5-(Aminomethyl)-2-bromophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvents in modulating the reactivity of this versatile trifunctional building block. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and preventing the formation of impurities. This document provides troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Section 1: Fundamental Troubleshooting - Solubility Issues

The primary challenge in working with 5-(Aminomethyl)-2-bromophenol is often its solubility. The molecule contains a basic amino group, an acidic phenolic group, and a lipophilic bromophenyl core. This unique combination can lead to poor solubility in many common organic solvents.

FAQ 1: My 5-(Aminomethyl)-2-bromophenol is not dissolving in my chosen reaction solvent. Why is this happening and what should I do?

Answer: This is a common issue stemming from the molecule's ability to exist as a zwitterion at neutral pH and its capacity for strong intermolecular hydrogen bonding via the amine and hydroxyl groups.[1] Its solubility is highly dependent on the solvent's properties.[2]

The first step is to select a solvent appropriate for your starting material's polarity. If that fails, a more strategic approach is needed based on your reaction type.

Data Presentation: Qualitative Solubility Profile of 5-(Aminomethyl)-2-bromophenol
Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe molecule can form hydrogen bonds with protic solvents via its -OH and -NH₂ groups.[2] Solubility in water is highly pH-dependent.[2][3]
Polar Aprotic DMSO, DMFHighThese solvents are highly effective at solvating polar molecules and breaking up intermolecular hydrogen bonds.[2]
Polar Aprotic Acetonitrile (ACN), THFLow to ModerateSolubility is generally lower than in DMSO/DMF but can be sufficient for certain reactions.[2]
Less Polar Dichloromethane (DCM)LowThe molecule's high polarity limits its solubility in these common reaction solvents.[2]
Non-Polar Toluene, HexanesVery Low / InsolubleThe hydrophobic nature of these solvents is incompatible with the polar functional groups.[2]
Mandatory Visualization: Solubility Troubleshooting Workflow

cluster_start Problem cluster_decision Analysis cluster_solutions Solutions start Poor Solubility of 5-(Aminomethyl)-2-bromophenol decision What is the nature of the reaction medium? start->decision solution1 Aqueous Medium: Adjust pH to ionize the molecule. (pH < 4 or pH > 11) decision->solution1  Aqueous solution2 Organic Medium: 1. Switch to a high-polarity aprotic solvent (DMSO, DMF). 2. Use a co-solvent system. 3. Consider derivatization (protection). decision->solution2  Organic

Caption: Decision workflow for addressing solubility issues.

FAQ 2: How can I improve the solubility of 5-(Aminomethyl)-2-bromophenol in an aqueous solution for a bioconjugation or enzymatic reaction?

Answer: In aqueous media, solubility is dramatically influenced by pH. The molecule is least soluble near its isoelectric point but becomes highly soluble when fully protonated (cationic form) or deprotonated (anionic form).[2]

  • Acidic Conditions (pH < 4): Adding a strong acid like HCl will protonate the amino group to form a highly water-soluble ammonium salt (-CH₂NH₃⁺).[2][3]

  • Basic Conditions (pH > 11): Adding a strong base like NaOH will deprotonate the phenolic group to form a highly water-soluble phenoxide salt (-O⁻).[2]

Experimental Protocols: Preparation of an Aqueous Stock Solution
  • Weigh: Accurately weigh the desired amount of 5-(Aminomethyl)-2-bromophenol solid.

  • Suspend: Add the solid to ~80% of the final desired volume of deionized water and stir to form a suspension.

  • Adjust pH:

    • For an acidic stock: Slowly add 1M HCl dropwise while monitoring the pH and stirring. The solid will dissolve as the pH drops below 4.[2]

    • For a basic stock: Slowly add 1M NaOH dropwise while stirring. The solid will dissolve as the pH rises above 11.[2]

  • Finalize Volume: Once fully dissolved, transfer the solution to a volumetric flask and add deionized water to the final target volume.

  • Verify: Check the final pH and adjust if necessary. Be aware that this pH will be the starting point for your reaction buffer.

Section 2: Reaction-Specific Troubleshooting

The choice of solvent extends far beyond solubility; it is a powerful tool to control reaction pathways and kinetics.

Subsection 2.1: Nucleophilic Reactions (e.g., N-Alkylation, O-Acylation)

The amine and phenol moieties are both excellent nucleophiles, but their reactivity is highly solvent-dependent.

FAQ 3: My N-alkylation reaction is extremely slow in ethanol, and I'm seeing significant O-alkylation side products. What is happening?

Answer: This is a classic solvent effect in nucleophilic substitution reactions. Polar protic solvents like ethanol, methanol, or water can form strong hydrogen bonds with your nucleophile (the amino group).[4][5] This creates a "solvent cage" around the nucleophile, stabilizing it, lowering its energy, and severely hindering its ability to attack the electrophile.[6][7] This effect is particularly detrimental for SN2 reactions.[8]

To enhance reactivity and favor the SN2 pathway, you must switch to a polar aprotic solvent .

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).

  • Causality: These solvents solvate the counter-ion (e.g., K⁺ if you use K₂CO₃ as a base) but cannot form hydrogen bonds with the amine nucleophile.[9] This leaves the amine "naked" and highly reactive, dramatically accelerating the rate of SN2 reactions.

Data Presentation: Impact of Solvent on SN2 Reaction Rates (Illustrative)
SolventSolvent TypeDielectric Constant (ε)Relative Rate (Illustrative)
MethanolPolar Protic331
WaterPolar Protic78~7
DMSOPolar Aprotic49~1,300
DMFPolar Aprotic37~2,800
AcetonitrilePolar Aprotic38~5,000
(Data based on the classic SN2 reaction of nBuBr with N₃⁻, which demonstrates the general principle)
Mandatory Visualization: Solvent Effect on Nucleophilicity

Caption: Protic vs. Aprotic solvent effects on amine nucleophilicity.

Subsection 2.2: Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a prime handle for forming new C-C, C-N, or C-O bonds via reactions like Suzuki, Buchwald-Hartwig, or Ullmann couplings. Solvent choice here is critical for catalyst performance and stability.[10]

FAQ 4: I am running a Suzuki coupling on the aryl bromide, but my yield is poor and I suspect catalyst deactivation. Could my solvent (THF) be the issue?

Answer: Yes, the solvent is a crucial component of the catalytic cycle in palladium-catalyzed cross-couplings and can profoundly influence the outcome.[11] While THF is sometimes used, its lower polarity and coordinating ability might not be optimal.

Key Roles of the Solvent in Cross-Coupling:

  • Catalyst Activation & Stability: The solvent can help activate the precatalyst and stabilize the active catalytic species. In some cases, the solvent itself can act as a weak ligand.[11][12]

  • Reagent Solubility: It must dissolve the organoboron reagent, the base (e.g., K₂CO₃, Cs₂CO₃), and your substrate. Water is often added as a co-solvent to help dissolve the inorganic base.

  • Influencing the Catalytic Species: The polarity of the solvent can alter the nature of the active catalyst. For example, in nonpolar solvents, a monophosphine palladium species might be active, whereas in polar solvents, an anionic palladium complex could be the key player, leading to different selectivity.[11][13]

Troubleshooting Steps:

  • Switch to a More Polar Solvent System: A mixture of a non-polar solvent with a polar one, or a polar aprotic solvent, is often more effective. Common choices include:

    • Toluene/Water or Dioxane/Water: Classic combinations that balance organic solubility with the need to dissolve the inorganic base.

    • DMF or Acetonitrile: These polar aprotic solvents can sometimes improve rates and yields, but compatibility with all reagents must be checked.[11]

  • Consider Ligandless Conditions: In the absence of strong ligands, the solvent's role in stabilizing the catalyst is magnified.[12]

  • Beware of Coordination: The free amino or hydroxyl group on your substrate can potentially coordinate to the palladium center, which could deactivate the catalyst.[14] The choice of solvent, ligand, and base can help mitigate this.

FAQ 5: My Ullmann condensation to form a diaryl ether requires very high temperatures (>200 °C) and gives a low yield. How can I improve this?

Answer: Traditional Ullmann reactions are notorious for requiring harsh conditions.[15] The solvent plays a dual role: providing a high boiling point and promoting the desired reactivity.

  • Classic Solvent Choice: High-boiling polar aprotic solvents are standard. These include N-Methyl-2-pyrrolidone (NMP) , DMF , or nitrobenzene .[15] They are necessary to reach the high temperatures often required and to dissolve the ionic intermediates.

  • Modern Improvements: The need for such high temperatures often indicates a suboptimal catalytic system. Modern Ullmann-type reactions utilize specific ligands (e.g., diamines, proline) that allow the reaction to proceed at much lower temperatures (e.g., 90-120 °C).[16][17]

  • Solvent and Selectivity: The solvent can be essential for reaction selectivity. In some cases, it can prevent the newly formed product (a phenol) from reacting further with another molecule of aryl halide to form an undesired diaryl ether side-product.[16] If you are experiencing this, screening different solvents is a valid strategy.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). St. Paul's C. M. College. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022, April 11). YouTube. [Link]

  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. (2025, August 8). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ch 8 : Solvent Effects. (n.d.). University of Calgary. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. (n.d.). PubMed. [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. (2022, December 1). MDPI. [Link]

  • Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononynes - PMC. (2026, January 5). National Center for Biotechnology Information. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • (a) Hydrogen bonding in the crystal structure of p-aminophenol... (n.d.). ResearchGate. [Link]

  • Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. (2024, July 8). Springer. [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC. (2022, November 15). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. (n.d.). Wiley Online Library. [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (n.d.). PubMed. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021, August 31). OSTI.GOV. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]

  • Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. (2025, August 7). ResearchGate. [Link]

Sources

Troubleshooting

optimization of work-up procedures for 5-(Aminomethyl)-2-bromophenol

Technical Support Center: 5-(Aminomethyl)-2-bromophenol Work-Up Optimization Executive Summary: The Zwitterionic Trap From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Solubility & Purity Challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Aminomethyl)-2-bromophenol Work-Up Optimization

Executive Summary: The Zwitterionic Trap

From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Solubility & Purity Challenges in Amphoteric Phenol Isolation

The isolation of 5-(Aminomethyl)-2-bromophenol (CAS: 149520-88-1) presents a classic "Zwitterionic Trap." Unlike simple amines or phenols, this molecule possesses both an acidic phenol group (


) and a basic primary amine (

).

At neutral pH, these groups "bite" each other, forming an internal salt (zwitterion) that is insoluble in non-polar organic solvents (DCM, Hexane) yet often too lipophilic to remain fully dissolved in water, leading to the formation of intractable "rag layers" or oils.

This guide moves beyond standard extraction protocols, offering optimized workflows for Ion Exchange Chromatography (SCX) and Controlled Salt Formation , which are the industry standards for high-purity isolation of this scaffold.

Part 1: Critical Troubleshooting (Q&A)

Q1: I am trying to extract the free base into DCM/EtOAc at pH 7-8, but the product remains in the aqueous layer or forms a rag layer. Why?

The Diagnosis: You are operating exactly at the molecule's Isoelectric Point (pI) .

  • The Chemistry: The 2-bromo substituent increases the acidity of the phenol (

    
    ) compared to unsubstituted phenol (
    
    
    
    ). The benzylamine moiety remains basic (
    
    
    ).
  • The Trap: At pH 7-9, the amine is protonated (

    
    ) and the phenol is partially deprotonated (
    
    
    
    ). The resulting zwitterion has high lattice energy and poor solubility in organic solvents.

The Solution: The "Swing" Strategy Do not attempt to isolate the neutral free base via liquid-liquid extraction (LLE). Instead, force the molecule into a single ionic state.

  • Option A (Acidic Swing): Acidify to pH < 2. The molecule becomes a cation (

    
    ). It is water-soluble.
    
  • Option B (Basic Swing): Basify to pH > 12. The molecule becomes an anion (

    
    ). It is water-soluble.
    

Recommended Protocol (SCX "Catch & Release"):

  • Acidify reaction mixture to pH 2.

  • Load onto a Strong Cation Exchange (SCX) cartridge.

  • Wash 1: MeOH (removes non-basic impurities like bromophenol starting material).

  • Elute: 2M

    
     in MeOH.
    
  • Result: The ammonia deprotonates the amine, releasing the free base in a solvent (MeOH) where it is soluble, bypassing the aqueous solubility issue.

Q2: My product contains persistent Boron or Aluminum salts after reduction. How do I remove them?

The Diagnosis: If you synthesized this via reduction of 5-cyano-2-bromophenol or the corresponding oxime, Boron (from


) or Aluminum (from LAH) forms strong coordinate covalent bonds with the cis-amino-phenol motif, acting as a pseudo-chelating agent.

The Solution: The Glycerol Quench Standard aqueous washes fail because the metal complex is stable. You must provide a "better" ligand for the metal.

Protocol:

  • Quench: Add Glycerol or Mannitol (5 equiv.) to the reaction mixture before work-up.

  • Mechanism: These polyols form tighter cyclic complexes with Boron/Aluminum than your product does.

  • Partition: The Metal-Glycerol complex is highly water-soluble.

  • Extract: Now perform your extraction (or SCX loading). The metal stays in the water; your product moves to the organic phase (or resin).

Q3: The product turns brown/black during drying. Is it decomposing?

The Diagnosis: Yes. Electron-rich aminophenols are prone to auto-oxidation to form quinone-imines, especially when the bromine atom (a heavy halogen) facilitates Intersystem Crossing (ISC) to triplet states under light exposure.

The Solution: Immediate Salt Formation Never store the free base. Isolate it immediately as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

Protocol:

  • Elute product from SCX column (in

    
    /MeOH).
    
  • Concentrate to dryness under

    
     (keep bath < 40°C).
    
  • Redissolve immediately in minimal dry Ethanol or Isopropanol .

  • Add 1.1 equiv of 4M HCl in Dioxane .

  • Precipitate: The stable HCl salt will crystallize. Filter and dry under vacuum.

Part 2: Visualizing the Workflow

Figure 1: The Isoelectric Trap & SCX Solution

This diagram illustrates why Liquid-Liquid Extraction (LLE) fails and how Solid Phase Extraction (SPE) succeeds.

WorkupLogic cluster_chemistry The Physicochemical Challenge cluster_workflow Recommended SCX Workflow Acid pH < 2 Cationic Form (Soluble in Water) Neutral pH 8.5 - 9.5 Zwitterion (Isoelectric) (Insoluble in DCM & Water) Acid->Neutral Add Base Base pH > 12 Anionic Form (Soluble in Water) Neutral->Base Add Base Load 1. Load Mixture (pH 2) onto SCX Cartridge Neutral->Load Avoid this region! Acidify first Wash 2. Wash with MeOH (Removes Neutrals/Acids) Load->Wash Impurities to Waste Elute 3. Elute with 2M NH3/MeOH (Releases Amine) Wash->Elute Product Retained Salt 4. Add HCl/Dioxane Isolate Stable Salt Elute->Salt Stabilization

Caption: Figure 1. The "Zwitterionic Trap" at pH 8.5-9.5 prevents standard extraction. The SCX workflow bypasses this by utilizing the cationic state for capture and the basic state for release in a non-aqueous solvent.

Part 3: Quantitative Data & Physical Properties

Table 1: Solubility Profile of 5-(Aminomethyl)-2-bromophenol

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Water (pH 7) Poor (Zwitterion)High (>50 mg/mL)Aqueous synthesis media
Dichloromethane PoorInsolubleAvoid for extraction
Ethyl Acetate Moderate (if pH > 10)InsolublePoor extraction solvent
Methanol GoodGoodBest for chromatography
n-Butanol ModerateModerateAlternative extraction solvent
Isopropanol ModeratePoorBest for crystallization

Table 2: Key Physicochemical Constants

ParameterValue (Approx)Implication for Work-up
Phenol pKa 8.5 ± 0.2Acidic: Deprotonates early, preventing extraction into organics at neutral pH.
Amine pKa 9.3 ± 0.2Basic: Requires pH > 11 to be fully neutral (but then Phenol is ionic).
LogP (Free Base) ~1.6Moderately lipophilic, but zwitterionic character dominates behavior.
LogP (Zwitterion) < 0Highly polar; stays in water or interphase.

Part 4: References

  • PubChem Compound Summary. (2025). 5-(Aminomethyl)-2-bromophenol hydrochloride.[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(Aminomethyl)-4-bromophenol hydrochloride (Isomer analog used for property baseline). Link

  • Santos-Buelga, C., et al. (2012).[2] Extraction and isolation of phenolic compounds.[2][3] Methods in Molecular Biology.[4] Highlighting the difficulty of extracting amphoteric phenolics. Link

  • BenchChem Technical Guide. (2025). Solubility Profile of 2-Amino-5-bromophenol Hydrochloride. Providing solubility protocols for brominated aminophenols. Link

  • Bicak, N., et al. (2007). N,N-bis(2,3-dihydroxypropyl) octadecylamine for liquid-liquid extraction of boric acid. Separation Science and Technology. (Reference for Boron removal via diol chelation). Link

Sources

Optimization

Technical Support Center: HPLC Analysis of 5-(Aminomethyl)-2-bromophenol

Welcome to the Method Development & Troubleshooting Hub. This guide is designed for analytical scientists and process chemists tasked with quantifying 5-(Aminomethyl)-2-bromophenol .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Method Development & Troubleshooting Hub. This guide is designed for analytical scientists and process chemists tasked with quantifying 5-(Aminomethyl)-2-bromophenol . Unlike generic protocols, this center addresses the specific physicochemical challenges of this zwitterionic, halogenated intermediate.

Module 1: Molecule Intelligence & Pre-Development

Q: What are the critical physicochemical properties I must account for before injecting?

A: You are dealing with a "Janus" molecule—it possesses both a basic primary amine and an acidic phenol, complicated by a hydrophobic bromine atom.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzene ring with -OH, -Br, and -CH₂NH₂UV Activity: Strong absorption at ~210–230 nm (benzenoid) and ~280 nm (phenol).
Amine pKa ~9.5 – 10.5 (Alkyl amine)At neutral pH, this is protonated (

). It will interact strongly with residual silanols on silica columns, causing severe tailing .[1][2]
Phenol pKa ~8.0 – 9.0 (Ortho-bromo effect)The bromine atom increases acidity compared to phenol. At high pH (>9), it ionizes to phenoxide (

).
Net Charge pH < 8: Cationic (+) pH > 10: Anionic (-)Zwitterionic Region: Between pH 8–10, solubility may drop, and retention becomes unpredictable.
Stability Oxidation SensitiveAminophenols oxidize to quinone-imines. Solutions may turn brown/pink over time. Protect from light and air.

Module 2: Method Development Strategy

Q: What is the "Gold Standard" starting method for this compound?

A: Do not attempt neutral pH separations initially. The most robust approach is Acidic Reversed-Phase LC (pH 2.0 – 3.0) .

The Protocol: Acidic Suppression Mode

This method forces the phenol into a neutral state and the amine into a fully cationic state, stabilizing retention and solubility.

  • Column: C18 (L1) with High Base Deactivation (End-capped).

    • Why: Standard silica columns have acidic silanols (

      
      ) that bind the protonated amine (
      
      
      
      ), causing tailing. End-capping blocks these sites.
    • Dimensions:

      
      , 
      
      
      
      .
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water OR 20 mM Potassium Phosphate (pH 2.5).

    • Selection Rule: Use TFA for LC-MS (volatile). Use Phosphate for UV-only (better peak shape/buffering).

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN has lower UV cutoff than Methanol, crucial if detecting at 210 nm.

  • Gradient: 5% B to 60% B over 15 minutes.

    • Note: The bromine atom adds hydrophobicity, so it will retain well on C18 despite the polar amine.

  • Detection: UV @ 220 nm (Sensitivity) and 280 nm (Selectivity).

Visual Workflow: Method Development Logic

MethodDevelopment Start Start: 5-(Aminomethyl)-2-bromophenol Solubility Step 1: Solubility Check (Dissolve in 50:50 Water:ACN) Start->Solubility Decision_MS Is Mass Spec (MS) Required? Solubility->Decision_MS Route_TFA Route A: Volatile Buffer 0.05-0.1% TFA or Formic Acid Decision_MS->Route_TFA Yes Route_Phos Route B: Non-Volatile Buffer 20mM Phosphate pH 2.5 Decision_MS->Route_Phos No Column_Sel Column Selection: End-capped C18 or C8 Route_TFA->Column_Sel Route_Phos->Column_Sel Run_Grad Run Screening Gradient 5% -> 95% B Column_Sel->Run_Grad Eval_Peak Evaluate Peak Shape Run_Grad->Eval_Peak Good Optimize Gradient Slope Eval_Peak->Good Symmetric Tailing Issue: Tailing > 1.5 Eval_Peak->Tailing Asymmetric Fix_Tail Add Ion Pair (HSA) OR Increase Buffer Conc. Tailing->Fix_Tail Fix_Tail->Run_Grad

Figure 1: Decision matrix for selecting mobile phase and troubleshooting initial runs based on detection requirements.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: Peak Tailing (Asymmetry > 1.5)

Q: My main peak looks like a shark fin. Why is the amine tailing despite using C18?

A: This is the classic "Silanol Effect." Even end-capped columns have residual acidic silanols.

  • The Mechanism: Your amine is positively charged (

    
    ). The silica surface has negatively charged sites (
    
    
    
    ). They bind ionically, dragging the peak tail.
  • The Fixes:

    • Lower the pH: Ensure pH is

      
      . This protonates the silanols (
      
      
      
      ), making them neutral so they ignore the amine.
    • Increase Ionic Strength: If using 10 mM buffer, go to 25–50 mM. The potassium ions (

      
      ) will compete with your amine for the binding sites, "blocking" the silanols.
      
    • Use TFA: Trifluoroacetic acid acts as an ion-pairing agent. It forms a neutral complex with the amine, significantly sharpening the peak.

Issue 2: Retention Time Drift

Q: My retention time shifts by 0.5–1.0 min between injections.

A: This indicates a lack of pH control or column equilibration.

  • Cause: Because the molecule has two ionizable groups, its hydrophobicity changes drastically with minor pH fluctuations.

  • The Fix:

    • Buffer Capacity: Ensure you are using a true buffer (Phosphate/Formate), not just "water acidified with drops of acid."

    • Temperature: Thermostat the column (e.g.,

      
      ). Temperature fluctuations affect the pKa/ionization equilibrium.
      
Issue 3: Ghost Peaks / Extra Peaks

Q: I see small peaks appearing after the main peak that grow over time.

A: Your sample is likely oxidizing.

  • The Mechanism: Aminophenols are easily oxidized to quinone-imines, especially in alkaline or neutral solutions.

  • The Fix:

    • Diluent: Prepare samples in 0.1% Formic Acid or Phosphoric Acid to keep them stable. Avoid pure water or alkaline buffers as diluents.

    • Amber Glass: Use amber vials to prevent light-induced debromination.

    • Fresh Prep: Limit autosampler residence time to <12 hours.

Visual Logic: Troubleshooting Tailing

TailingTroubleshoot Problem Problem: Peak Tailing Check_pH Check Mobile Phase pH Problem->Check_pH Is_Low Is pH < 3.0? Check_pH->Is_Low No_Low Action: Lower pH to 2.5 (Protonate Silanols) Is_Low->No_Low No Yes_Low Check Buffer Conc. Is_Low->Yes_Low Yes Is_HighConc Is Buffer > 20mM? Yes_Low->Is_HighConc No_Conc Action: Increase to 50mM (Mask Silanols) Is_HighConc->No_Conc No Yes_Conc Action: Switch Column (Use 'Base Deactivated' C18) Is_HighConc->Yes_Conc Yes

Figure 2: Step-by-step logic to eliminate peak tailing for amine-containing compounds.

Module 4: Validation Parameters (Specifics)

When validating this method, pay special attention to:

  • Linearity: Amines can adsorb to glass vials at low concentrations.

    • Advice: Use deactivated glass or polypropylene inserts for low-level standards (< 1 µg/mL).

  • Specificity: Ensure resolution between the parent peak and the des-bromo degradant (often elutes earlier) and the oxidized dimer (often elutes later).

  • Filter Compatibility: Nylon filters often bind phenols and amines. Use PTFE or PVDF filters.

References

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (General principles for peak shape issues).

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Specific mechanisms of silanol interactions with amines).

  • National Institutes of Health (PubChem). 2-Amino-5-bromophenol (Structural Analog Data). (Used for pKa and stability inference).

  • Dolan, J.W. HPLC Troubleshooting: Peak Tailing. LCGC International. (Authoritative guide on quantifying asymmetry).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 5-(Aminomethyl)-2-bromophenol from Different Suppliers

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is not merely a matter of preference; it is the bedrock of reproducible science and the critical determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is not merely a matter of preference; it is the bedrock of reproducible science and the critical determinant of a project's success. 5-(Aminomethyl)-2-bromophenol is a versatile bifunctional building block, prized for its utility in constructing complex molecular architectures. However, its value is directly proportional to its purity. The presence of seemingly insignificant impurities—be they isomers, residual starting materials, or byproducts—can lead to failed reactions, misleading biological data, and significant delays in development timelines.

This guide provides a comprehensive framework for the analytical assessment of 5-(Aminomethyl)-2-bromophenol. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing self-validating protocols. Our objective is to empower you, the scientist, to independently verify the quality of this critical reagent, enabling an informed comparison of materials from various suppliers. We will employ a tripartite analytical approach—High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to build a complete and reliable purity profile.

The Analytical Imperative: Understanding Potential Impurities

The purity stated on a supplier's Certificate of Analysis (CoA) is a valuable starting point, but it should never be the final word. Independent verification is paramount. The synthetic route to 5-(Aminomethyl)-2-bromophenol, typically involving steps like bromination of a substituted phenol and reduction of a nitrile or nitro group, can introduce a variety of impurities. Understanding these potential contaminants is key to designing a robust analytical strategy.

Common Impurity Classes:

  • Isomeric Impurities: Positional isomers, such as 4-(Aminomethyl)-2-bromophenol or isomers with bromine at a different position, can have similar physical properties, making them difficult to separate by simple crystallization.

  • Precursors and Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-bromo-5-cyanophenol or 2-bromo-5-nitrophenol.

  • Over-/Under-brominated Species: The bromination step may yield di-brominated products or leave unreacted aminomethylphenol.

  • Oxidation/Degradation Products: Aminophenols can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities that can be highly reactive.[1][2]

  • Residual Solvents: Solvents used in the final purification steps (e.g., ethyl acetate, hexanes, alcohols) may be present in the final product.

A multi-technique approach is therefore non-negotiable for a thorough assessment.

Methodologies for Orthogonal Purity Verification

We will utilize three distinct analytical techniques. This orthogonal approach ensures that the weaknesses of one method are compensated for by the strengths of another, providing a high-confidence assessment of purity and identity.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the sample into its individual components, it allows for the precise quantification of the main peak (the active pharmaceutical ingredient or API) relative to all other UV-active impurities. We employ a reversed-phase C18 column, which is ideal for retaining and separating moderately polar aromatic compounds like our target molecule. The use of an acidic mobile phase (0.1% Trifluoroacetic Acid - TFA) ensures that the primary amine is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[3][4][5]

  • Sample Preparation: Accurately weigh approximately 1 mg of the 5-(Aminomethyl)-2-bromophenol sample and dissolve it in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 1 mg Sample prep2 Dissolve in 1 mL 50:50 ACN/H₂O prep1->prep2 analysis1 Inject 10 µL onto C18 Column prep2->analysis1 analysis2 Run Gradient (5-95% ACN) analysis1->analysis2 analysis3 Detect at 280 nm analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area % data1->data2 end end data2->end Final Purity (%)

Caption: Workflow for HPLC-UV quantitative purity analysis.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Expertise & Rationale: While HPLC excels at quantification, ¹H NMR provides an unparalleled view of a molecule's structure. It confirms the identity of the compound by showing the specific chemical environment of each proton. Crucially, it can also reveal non-UV-active impurities, such as residual solvents, and provide structural clues about other organic impurities. We use DMSO-d₆ as the solvent because its high polarity readily dissolves the sample, and the labile amine (-NH₂) and hydroxyl (-OH) protons are often clearly visible, which can be useful for confirming their presence.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16 or 32 for good signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Analysis:

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate all signals and compare the relative integrations to the expected proton count for the structure.

    • Analyze the chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic ring.

    • Scrutinize the baseline and upfield/downfield regions for unexpected peaks that could indicate impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Interpretation prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.7 mL DMSO-d₆ prep1->prep2 analysis1 Acquire Spectrum (400 MHz) prep2->analysis1 analysis2 Process Data (Phase, Baseline) analysis1->analysis2 data1 Confirm Structure (Shifts, Integrals) analysis2->data1 data2 Identify Impurity Peaks (e.g., Solvents) data1->data2 end end data2->end Structural Confirmation

Caption: Workflow for ¹H NMR structural confirmation.

LC-MS for Identity Confirmation and Impurity Mass Identification

Expertise & Rationale: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. Its primary role here is to unequivocally confirm the molecular weight of the main component. For 5-(Aminomethyl)-2-bromophenol, the presence of bromine provides a highly distinctive isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), creating two mass peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity separated by 2 Da.[6] This is a powerful diagnostic tool for confirming the presence of a single bromine atom. Furthermore, LC-MS can provide the molecular weights of co-eluting impurities identified in the HPLC analysis, aiding in their identification. We use Electrospray Ionization (ESI) in positive mode, as it is highly effective at ionizing the basic amine group.

  • Sample Preparation: Dilute the 1 mg/mL stock solution prepared for HPLC analysis 1:10 with 50:50 Acetonitrile/Water.

  • Instrumentation: An LC-MS system with an ESI source.

  • LC Conditions: Use the same chromatographic conditions as the HPLC-UV method to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M+H]⁺ and [M+2+H]⁺ ions at the expected m/z values (approx. 202.0 and 204.0).

    • Examine the mass spectra of any impurity peaks to determine their molecular weights.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Dilute HPLC Sample (1:10) analysis1 Inject Sample prep1->analysis1 analysis2 Separate by LC analysis1->analysis2 analysis3 Analyze by MS (ESI Positive) analysis2->analysis3 data1 Confirm MW of Main Peak (M, M+2) analysis3->data1 data2 Determine MW of Impurities data1->data2 end end data2->end Identity Confirmed

Caption: Workflow for LC-MS molecular weight confirmation.

Comparative Data Analysis: A Case Study of Three Suppliers

To illustrate the practical application of these methods, we present hypothetical data from the analysis of 5-(Aminomethyl)-2-bromophenol obtained from three different fictional suppliers.

ParameterSupplier ASupplier BSupplier C
Lot Number A-1023B-4598C-7712
Appearance White crystalline solidOff-white powderPale tan solid
HPLC Purity (Area %) 99.6%97.5%98.9%
¹H NMR Conformance ConformsConformsConforms, with additional peaks
LC-MS [M+H]⁺ / [M+2+H]⁺ 202.0 / 204.0 Da202.0 / 204.0 Da202.0 / 204.0 Da
Major Impurity (HPLC) Unidentified, 0.25% @ 8.5 minIsomer, 1.8% @ 9.8 minStarting Material, 0.7% @ 11.2 min
Impurity MW (LC-MS) 281.0 / 283.0 Da202.0 / 204.0 Da215.0 Da
Residual Solvents (¹H NMR) None detectedNone detected~0.5% Ethyl Acetate

Interpretation and Discussion: Making an Informed Decision

The data table reveals distinct purity profiles for each supplier, highlighting why a multi-faceted approach is essential.

  • Supplier A: This material represents a high-quality standard. The HPLC purity is excellent (>99.5%), the appearance is ideal, and both NMR and MS confirm the structure and identity. The minor impurity at 0.25% has a molecular weight suggesting a potential di-brominated species, but its low level makes it acceptable for most research applications.

  • Supplier B: While the CoA for this lot might have stated >97% purity, our analysis reveals a significant issue. The major impurity (1.8%) has the same molecular weight as the desired product. This strongly suggests the presence of a positional isomer, which would be difficult for the supplier to remove. For applications where regiochemistry is critical (e.g., structure-activity relationship studies), this level of isomeric impurity is unacceptable and could lead to confounded results.

  • Supplier C: This sample's tan color and the presence of residual ethyl acetate in the ¹H NMR spectrum suggest a less rigorous final purification. The major impurity, confirmed by LC-MS to have a molecular weight of 215.0 Da, corresponds to the likely 2-bromo-5-cyanophenol precursor. While the overall purity is high, the presence of a reactive starting material and a volatile solvent could interfere with sensitive downstream reactions, such as those involving catalysts that could be poisoned.

Trustworthiness of Protocols: This analytical workflow is self-validating. The HPLC retention time provides a primary identifier, which is then confirmed by the full structural data from ¹H NMR. Finally, the LC-MS provides an unambiguous molecular weight and the characteristic bromine isotope pattern, leaving no doubt as to the identity of the main component and providing critical data for identifying impurities.

Conclusion and Recommendations

The purity of 5-(Aminomethyl)-2-bromophenol is a critical variable that must be rigorously controlled. Relying solely on a supplier's CoA is insufficient for ensuring the integrity of your research.

As a Senior Application Scientist, I offer the following recommendations:

  • Always Perform In-House QC: Upon receiving any new batch of a critical reagent, perform, at a minimum, ¹H NMR and HPLC analysis to verify identity and purity against the supplier's CoA.

  • Choose Orthogonal Methods: Employ a combination of chromatographic and spectroscopic techniques to build a complete purity profile.

  • Understand Your Impurities: Use techniques like LC-MS to identify the molecular weights of major impurities. Knowing whether an impurity is an inert isomer, a reactive starting material, or a simple solvent can guide your decision on whether a batch is fit for purpose.

  • Consider the Application: The required level of purity for an early-stage screening compound may be lower than that for a late-stage preclinical candidate. Assess the potential impact of identified impurities on your specific downstream applications.

By adopting this rigorous, evidence-based approach to quality control, researchers and drug development professionals can mitigate risks, enhance the reproducibility of their results, and ultimately accelerate their path to discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75, Acetonitrile. Retrieved from [Link].

  • Levin, S., Grachev, M. A., & Lebedev, A. V. (2016). Mass Spectrometry for the Analysis of Small Molecules. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1224, Trifluoroacetic acid. Retrieved from [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link].

  • ResearchGate (2025). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Retrieved from [Link].

  • Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link].

  • MDPI (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link].

Sources

Comparative

A Comparative Review of 5-(Aminomethyl)-2-bromophenol and its Analogs: Synthesis, Properties, and Potential Applications

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. Substituted phenols, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. Substituted phenols, particularly those bearing bromine and aminomethyl functionalities, represent a promising class of compounds with a wide spectrum of potential therapeutic and industrial applications. This guide provides an in-depth comparative analysis of 5-(Aminomethyl)-2-bromophenol and related compounds, offering insights into their synthesis, structure-activity relationships, and prospective applications. While direct experimental data on 5-(Aminomethyl)-2-bromophenol is limited in publicly accessible literature, this review extrapolates its potential properties and uses based on the well-documented activities of its structural analogs.

Introduction to Bromophenols and Aminophenols: A Landscape of Bioactivity

Bromophenols are a class of halogenated phenolic compounds naturally occurring in marine algae and other marine organisms. They have garnered significant attention for their diverse biological activities, including antioxidant, anticancer, anti-diabetic, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The presence and position of the bromine atom(s) and hydroxyl groups on the phenol ring are critical determinants of their bioactivity.[7]

Aminophenols and their derivatives are also of significant commercial and pharmaceutical interest.[8] They are known for their analgesic and antipyretic effects, with paracetamol (acetaminophen) being a prominent example.[9][10] Furthermore, aminophenol derivatives have been investigated for their anticancer and antimicrobial activities and serve as crucial intermediates in the synthesis of dyes and pharmaceuticals.[8][11][12] The aminomethylphenol subclass, in particular, has shown potential in various therapeutic areas, including as saluretic agents and in the modulation of neurological pathways.[13][14]

This guide focuses on the specific, yet under-explored, compound 5-(Aminomethyl)-2-bromophenol, which uniquely combines the structural features of both bromophenols and aminomethylphenols. By examining the established knowledge of its constituent parts and related molecules, we can project its potential utility and guide future research.

Synthesis of 5-(Aminomethyl)-2-bromophenol: A Proposed Pathway

A potential synthetic pathway is outlined below:

Synthesis_of_5-Aminomethyl-2-bromophenol cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction of Phenol to Benzyl Alcohol cluster_2 Step 3: Conversion to Amine cluster_3 Step 4: Deprotection 2-bromophenol 2-Bromophenol reagents1 HNO₃ / H₂SO₄ 2-bromophenol->reagents1 5-nitro-2-bromophenol 5-Nitro-2-bromophenol reagents1->5-nitro-2-bromophenol reagents2 1. Protection (e.g., MOM-Cl) 2. Reduction (e.g., LiAlH₄) 5-nitro-2-bromophenol->reagents2 protected_benzyl_alcohol Protected (5-Nitro-2-bromophenyl)methanol reagents2->protected_benzyl_alcohol reagents3 1. Azide substitution (NaN₃) 2. Reduction (e.g., H₂, Pd/C) protected_benzyl_alcohol->reagents3 protected_amine Protected 5-(Aminomethyl)-2-bromophenol reagents3->protected_amine reagents4 Acidic Hydrolysis protected_amine->reagents4 final_product 5-(Aminomethyl)-2-bromophenol reagents4->final_product

Caption: Proposed synthetic pathway for 5-(Aminomethyl)-2-bromophenol.

An alternative and potentially more direct route could involve the direct aminomethylation of 2-bromophenol, although regioselectivity could be a challenge. The Mannich reaction or similar methodologies could be explored for this purpose.[4]

Comparative Analysis of Potential Applications

Based on the known biological activities of related bromophenols and aminophenols, we can infer several potential applications for 5-(Aminomethyl)-2-bromophenol.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of a bromine atom can modulate this activity. While some studies suggest that bromination may slightly decrease antioxidant activity in certain contexts, the overall antioxidant potential of bromophenols remains significant.[7] The catechol (1,2-dihydroxybenzene) moiety, in particular, is associated with high scavenging capacity.[15]

The aminomethyl group's influence is less straightforward. However, the presence of an amino group on the phenolic ring can contribute to the overall electron-donating capacity of the molecule, potentially enhancing its antioxidant properties.

Comparative Data on Antioxidant Activity of Related Compounds:

CompoundAssayIC₅₀ / ActivityReference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH Radical Scavenging19.84 µM[1]
Bromophenol from Symphyocladia latiusculaDPPH Radical Scavenging7.5 µM[1]
2,4,6-TribromophenolDPPH Radical ScavengingModerate Activity[1]
Benzylic acid-derived bromophenolsDPPH & ABTS Radical ScavengingEffective Scavengers[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant activity of chemical compounds.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 5-(Aminomethyl)-2-bromophenol) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add a series of dilutions of the test compound to the wells.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare Test Compound and DPPH Solutions Start->Prepare_Reagents Plate_Setup Add Compound Dilutions and DPPH to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate in Dark (30 min, RT) Plate_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity and IC₅₀ Value Measurement->Calculation End End Calculation->End

Caption: Workflow for DPPH radical scavenging assay.

Anticancer Activity

Numerous bromophenol derivatives have demonstrated significant anticancer potential.[16][17] Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways. For instance, certain bromophenol hybrids have been shown to induce apoptosis in cancer cells through a ROS-mediated pathway.[17] Similarly, aminophenol analogues have been synthesized and shown to possess potent anticancer activities against various cancer cell lines.[11]

The combination of a bromophenol scaffold with an aminomethyl group in 5-(Aminomethyl)-2-bromophenol could lead to novel anticancer agents. The aminomethyl group could influence the compound's solubility, cell permeability, and interaction with biological targets.

Comparative Data on Anticancer Activity of Related Compounds:

CompoundCell LineIC₅₀Reference
Bromophenol derivative 17a (with piperidine)A549 (Lung Cancer)4.49 ± 0.73 µg/mL[17]
Bromophenol derivative 18a (with morpholine)HCT116 (Colon Cancer)> 10 µg/mL[17]
N-(2-morpholinoethyl)-4-aminophenolHBL (Melanoma)20 µg/mL[11]
Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenolLND1 (Melanoma)2 µg/mL[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 5-(Aminomethyl)-2-bromophenol) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at a wavelength of around 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Activity

Bromophenols isolated from marine sources have shown promising antimicrobial activity against a range of bacteria, including pathogenic strains.[18][19][20] The antibacterial efficacy of these compounds is influenced by the number and position of bromine atoms and hydroxyl groups. Phenolic compounds, in general, are known to exert antimicrobial effects by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[21][22]

The introduction of an aminomethyl group could potentially enhance the antimicrobial properties of the bromophenol core. The basicity of the amino group might facilitate interactions with the negatively charged components of bacterial cell walls.

Comparative Data on Antimicrobial Activity of Related Compounds:

CompoundMicroorganismActivity (MIC/Zone of Inhibition)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusSignificant antibacterial activity[18]
3,4,6-tribromo-5-methoxymethyl-benzene-1,2-diolStaphylococcus aureusMIC: 2.8 µg/mL[20]
Various bromophenol derivativesS. aureus, MRSASignificant activity[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound in a 96-well microplate containing broth.

  • Inoculation:

    • Inoculate each well with the bacterial suspension.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of bromophenols and their derivatives is intricately linked to their chemical structure.[4][7] Key SAR observations from the literature that can be applied to 5-(Aminomethyl)-2-bromophenol include:

  • Hydroxyl Groups: The number and position of hydroxyl groups are crucial for antioxidant activity, with a catechol-like arrangement often enhancing efficacy.[15]

  • Bromine Substitution: The presence of bromine can influence lipophilicity and electronic properties, which in turn affects cell permeability and interaction with biological targets. The effect of bromination on antioxidant activity can vary depending on the specific molecular context.[7]

  • Aminomethyl Group Position: The relative position of the aminomethyl group to the hydroxyl group can significantly impact biological activity. For instance, in a series of 2-(aminomethyl)phenols, reorientation of the aminomethyl group to the meta or para position resulted in a loss of diuretic effects.[14]

  • Side Chain Modifications: Alterations to the aminomethyl group, such as N-alkylation or N-acylation, can dramatically change the biological profile of the molecule.[23]

SAR_Concepts cluster_FunctionalGroups Key Functional Groups cluster_Properties Influenced Properties Molecule 5-(Aminomethyl)-2-bromophenol Hydroxyl Phenolic -OH Molecule->Hydroxyl Bromine Bromo -Br Molecule->Bromine Aminomethyl Aminomethyl -CH₂NH₂ Molecule->Aminomethyl Antioxidant Antioxidant Activity Hydroxyl->Antioxidant Key for radical scavenging Anticancer Anticancer Activity Bromine->Anticancer Can enhance activity Pharmacokinetics Solubility, Permeability Bromine->Pharmacokinetics Modulates lipophilicity Antimicrobial Antimicrobial Activity Aminomethyl->Antimicrobial Potential for enhanced activity Aminomethyl->Pharmacokinetics Affects solubility

Caption: Key structural features influencing the biological activity of 5-(Aminomethyl)-2-bromophenol.

Conclusion and Future Directions

While 5-(Aminomethyl)-2-bromophenol remains a relatively unexplored compound, a comprehensive analysis of its structural relatives provides a strong foundation for predicting its potential applications. The synergistic combination of a bromophenol core and an aminomethyl side chain suggests that this molecule could exhibit significant antioxidant, anticancer, and antimicrobial properties.

Future research should focus on the efficient synthesis of 5-(Aminomethyl)-2-bromophenol and its derivatives, followed by a systematic evaluation of their biological activities using the standardized protocols outlined in this guide. A thorough investigation of its structure-activity relationships will be crucial for optimizing its therapeutic potential and paving the way for the development of novel drugs and functional materials. The insights provided herein serve as a roadmap for researchers and drug development professionals to unlock the potential of this promising chemical scaffold.

References

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Publishing. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs. [Link]

  • Antioxidant and Acetylcholinesterase Inhibition Properties of Novel Bromophenol Derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Process for synthesizing p-bromophenol.
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  • Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Journal of Medicinal Chemistry. [Link]

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Sources

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